Psoracorylifol C
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(1S,2S,5R,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-5-17(4)10-11-18(12(2)3)20-15(16(17)21-18)13-6-8-14(19)9-7-13/h5-9,12,15-16,19H,1,10-11H2,2-4H3/t15-,16+,17+,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUKUJAZQKFJAN-MLHJIOFPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(C(O1)C(O2)C3=CC=C(C=C3)O)(C)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@]12CC[C@@]([C@H](O1)[C@@H](O2)C3=CC=C(C=C3)O)(C)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bioactivity Screening of Psoracorylifol C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoracorylifol C is a natural product isolated from the seeds of Psoralea corylifolia, a plant with a long history of use in traditional medicine.[1] Emerging research has identified this compound as one of five novel compounds from this plant with significant bioactivity, particularly against Helicobacter pylori.[1] This technical guide provides a comprehensive overview of the bioactivity screening of this compound, including detailed experimental protocols and data presentation for its anti-bacterial, antioxidant, anti-inflammatory, and anticancer activities. The information herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Anti-Helicobacter pylori Activity
This compound, along with its structural analogs Psoracorylifols A, B, D, and E, has demonstrated noteworthy inhibitory activity against Helicobacter pylori.
Quantitative Data
| Compound | Bioactivity | Measurement | Value | Reference |
| Psoracorylifols A-E | Anti-Helicobacter pylori | Minimum Inhibitory Concentration (MIC) | 12.5-25 µg/mL | [1] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods for H. pylori.
Materials:
-
This compound
-
Helicobacter pylori strain (e.g., ATCC 43504)
-
Brucella broth supplemented with 10% fetal bovine serum (FBS)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Resazurin sodium salt
-
Microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in Brucella broth in a 96-well plate to achieve a concentration range of 0.5 to 256 µg/mL.
-
Bacterial Inoculum Preparation: Culture H. pylori on Columbia blood agar plates under microaerophilic conditions. Harvest the bacteria and suspend in Brucella broth to a density of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the this compound dilutions.
-
Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 72 hours under microaerophilic conditions.
-
Determination of MIC: After incubation, add resazurin solution to each well and incubate for a further 4-6 hours. The MIC is the lowest concentration of this compound that prevents a color change from blue to pink, indicating inhibition of bacterial growth.
Antioxidant Activity Screening
While specific data for this compound is not yet available, compounds from Psoralea corylifolia are known to possess antioxidant properties. A common method to screen for this activity is the DPPH radical scavenging assay.
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of ascorbic acid in methanol.
-
-
Assay:
-
In a 96-well plate, add various concentrations of this compound (e.g., 1-100 µg/mL).
-
Add the DPPH solution to each well.
-
Include a control (DPPH solution and methanol) and a positive control (ascorbic acid at various concentrations).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
Anti-inflammatory Activity Screening
Compounds from Psoralea corylifolia have demonstrated anti-inflammatory effects. A common in vitro assay to screen for this activity is the inhibition of albumin denaturation assay.
Experimental Protocol: Inhibition of Albumin Denaturation Assay
Materials:
-
This compound
-
Bovine serum albumin (BSA)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Diclofenac sodium (positive control)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing 1% aqueous solution of BSA and this compound at various concentrations (e.g., 10-500 µg/mL) in PBS.
-
Control: A control group is prepared with BSA and PBS without this compound. Diclofenac sodium is used as a positive control.
-
Incubation: Incubate all samples at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the samples at 70°C for 5 minutes.
-
Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value can then be determined.
Anticancer Activity Screening
Extracts and compounds from Psoralea corylifolia have shown cytotoxic effects against various cancer cell lines. The MTT assay is a widely used method to assess cell viability and screen for anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-200 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as: % Viability = (A_sample / A_control) x 100 The IC50 value, the concentration that inhibits 50% of cell growth, can be determined.
Potential Signaling Pathways
While the specific molecular targets of this compound are still under investigation, the bioactivities of other compounds from Psoralea corylifolia suggest potential involvement of key signaling pathways. For instance, the anti-inflammatory and anticancer effects of compounds from this plant are often linked to the modulation of the NF-κB signaling pathway and the induction of apoptosis .
Hypothesized NF-κB Signaling Pathway Inhibition
Inflammatory stimuli can lead to the activation of the NF-κB pathway, resulting in the transcription of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting this pathway.
Hypothesized Apoptosis Induction Pathway
The anticancer activity of this compound may be mediated through the induction of apoptosis, or programmed cell death. This could involve the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
Conclusion
This compound is a promising natural product with confirmed anti-Helicobacter pylori activity. This technical guide provides a framework for the comprehensive bioactivity screening of this compound, offering detailed protocols for assessing its anti-bacterial, antioxidant, anti-inflammatory, and anticancer potential. The provided workflows and hypothesized signaling pathways offer a roadmap for further investigation into the therapeutic applications of this compound. Further research is warranted to elucidate the precise mechanisms of action and to generate robust quantitative data for its diverse bioactivities.
References
Psoracorylifol C: Unraveling the Anti-Cancer Mechanism of Action - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psoracorylifol C, a meroterpenoid isolated from the seeds of Psoralea corylifolia, has emerged as a compound of interest in oncological research. While extensive studies have elucidated the anti-cancer properties of various constituents of Psoralea corylifolia, such as psoralen and isopsoralen, the specific mechanisms underlying the bioactivity of this compound in cancer cells remain a nascent field of investigation. This technical guide synthesizes the currently available, albeit limited, information on this compound and provides a framework for future research by drawing parallels with the known anti-cancer activities of related compounds from the same plant source. The focus is on potential signaling pathways, and this document aims to serve as a foundational resource for researchers dedicated to exploring the therapeutic potential of this compound.
Introduction
Psoralea corylifolia L. (Fabaceae), commonly known as "Bu-gu-zhi" in traditional Chinese medicine, has a long history of use in treating a variety of ailments, including skin diseases, inflammation, and bone fractures.[1] Phytochemical analyses have revealed a rich diversity of bioactive compounds within its seeds, primarily coumarins, flavonoids, and meroterpenes.[2] Among these, compounds like psoralen and isopsoralen have been extensively studied for their cytotoxic and apoptotic effects on various cancer cell lines.[3][4]
This compound, a structurally distinct meroterpenoid, has been successfully synthesized, confirming its chemical structure and paving the way for biological evaluation.[5][6] While initial studies have highlighted its potent antimicrobial activity, particularly against Helicobacter pylori, its role as an anti-cancer agent is yet to be thoroughly investigated.[1][7] This guide aims to collate the sparse existing data and propose putative mechanisms of action based on the broader understanding of Psoralea corylifolia extracts and their major constituents.
Putative Mechanisms of Action in Cancer Cells
Direct experimental evidence detailing the mechanism of action of this compound in cancer cells is currently lacking in the scientific literature. However, based on the activities of other compounds isolated from Psoralea corylifolia, several key cellular processes are likely to be modulated by this compound. These include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.
Induction of Apoptosis
A hallmark of many anti-cancer agents is their ability to induce programmed cell death, or apoptosis. Extracts from Psoralea corylifolia and its isolated compounds, such as psoralen and isopsoralen, have been shown to induce apoptosis in various cancer cell lines.[3][4][8] This is often mediated through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[8]
It is plausible that this compound may exert its anti-cancer effects through a similar mechanism. Future investigations should focus on assessing the ability of this compound to induce apoptosis, potentially through the activation of caspases and modulation of the Bcl-2 family of proteins.
Cell Cycle Arrest
Inhibition of cancer cell proliferation is often achieved by inducing cell cycle arrest at specific checkpoints, preventing the cells from progressing through division. Psoralen, a major component of Psoralea corylifolia, has been demonstrated to induce cell cycle arrest in breast cancer cells.[9] The fruit extract of Psoralea corylifolia has also been shown to downregulate cyclin D1 and CDK4, key regulators of the G1 phase of the cell cycle, in colorectal cancer cells.[10]
Therefore, a potential mechanism of action for this compound could involve the disruption of the cancer cell cycle. Experiments such as flow cytometry analysis of propidium iodide-stained cells would be crucial to determine if this compound induces arrest at the G1/S or G2/M phase.
Modulation of Signaling Pathways
The aberrant signaling pathways that drive cancer cell proliferation, survival, and metastasis are prime targets for therapeutic intervention. Key pathways implicated in the anti-cancer effects of Psoralea corylifolia constituents include the PI3K/Akt/mTOR and MAPK pathways.
2.3.1. The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[11][12][13] Several natural products exert their anti-cancer effects by inhibiting this pathway. Given the established role of this pathway in cancer progression and as a target for other natural compounds, it represents a key area of investigation for this compound.
2.3.2. The MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[14][15] The ERK, JNK, and p38 MAPK subfamilies are often dysregulated in cancer. Investigating the effect of this compound on the phosphorylation status of key MAPK proteins would provide valuable insights into its mechanism of action.
Proposed Experimental Workflows
To elucidate the mechanism of action of this compound in cancer cells, a systematic experimental approach is required. The following workflow outlines key experiments that would provide crucial data.
Figure 1. A proposed experimental workflow to investigate the anti-cancer mechanism of this compound.
Data Presentation (Hypothetical)
While no quantitative data for this compound is currently available, the following tables are presented as templates for organizing future experimental findings.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast | Data to be determined |
| HCT116 | Colon | Data to be determined |
| A549 | Lung | Data to be determined |
| PC-3 | Prostate | Data to be determined |
Table 2: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line (Hypothetical Data)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (X µM) | Data to be determined | Data to be determined | Data to be determined |
| This compound (Y µM) | Data to be determined | Data to be determined | Data to be determined |
Proposed Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the potential signaling pathways that may be modulated by this compound, based on the known mechanisms of related compounds.
Figure 2. Putative inhibition of the PI3K/Akt/mTOR pathway by this compound.
Figure 3. Potential modulation of the MAPK/ERK pathway by this compound.
Detailed Experimental Protocols
As there are no specific published studies on the anti-cancer mechanism of this compound, the following are generalized protocols for the key experiments proposed. These should be optimized for the specific cell lines and experimental conditions used.
MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, cleaved caspase-3, Cyclin D1, CDK4, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Conclusion and Future Directions
This compound represents an intriguing but underexplored component of Psoralea corylifolia with potential anti-cancer properties. While direct evidence of its mechanism of action is currently unavailable, the well-documented anti-cancer activities of other compounds from the same plant provide a strong rationale for its investigation. Future research should focus on systematically evaluating its cytotoxicity, its ability to induce apoptosis and cell cycle arrest, and its impact on key oncogenic signaling pathways such as PI3K/Akt/mTOR and MAPK. The experimental framework and hypothetical data presentation in this guide are intended to serve as a roadmap for researchers to unlock the therapeutic potential of this compound in the fight against cancer. The successful elucidation of its mechanism of action will be a critical step in its development as a potential novel anti-cancer agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Chemical Constituents and Bioactivities of Psoralea corylifolia Linn.: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening Antitumor Compounds Psoralen and Isopsoralen from Psoralea corylifolia L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening Antitumor Compounds Psoralen and Isopsoralen from Psoralea corylifolia L. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scalable asymmetric total syntheses of (+)-Psoracorylifol B and (+)-ent-Psoracorylifol C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. ijfmr.com [ijfmr.com]
- 9. Psoralen induced cell cycle arrest by modulating Wnt/β-catenin pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-cancer activity of Psoralea fructus through the downregulation of cyclin D1 and CDK4 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Antibacterial Studies of Psoracorylifol C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet in-depth overview of the preliminary antibacterial investigations into Psoracorylifol C, a flavonoid isolated from the seeds of Psoralea corylifolia. The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents, and natural products like this compound represent a promising avenue of research. This document synthesizes the available quantitative data, details the experimental methodologies employed in these foundational studies, and visualizes the proposed mechanisms and workflows to support further research and development in this area.
Quantitative Antibacterial Activity
The primary method for quantifying the antibacterial efficacy of this compound has been the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Below is a summary of the reported MIC values for this compound against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant human pathogen known for its resistance to multiple antibiotics.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | MRSA OM481 | 16[1][2] |
| This compound | MRSA OM584 | 16[1][2] |
Experimental Protocols
The following protocols are based on established methodologies for determining the antibacterial activity of natural compounds and are consistent with the procedures referenced in the preliminary studies of this compound and related compounds from Psoralea corylifolia.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent in a liquid medium.
1. Preparation of Bacterial Inoculum:
- A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown on an appropriate agar medium (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.
- Several colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
- The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- The bacterial suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]
2. Preparation of this compound Dilutions:
- A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a known concentration.
- A series of twofold dilutions of the stock solution are then prepared in Mueller-Hinton Broth in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted this compound is inoculated with the prepared bacterial suspension.
- Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).
- The microtiter plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- After incubation, the plate is visually inspected for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the bacteria.
Visualizations: Workflows and Proposed Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflow for isolating this compound and the proposed mechanism of its antibacterial action.
Discussion and Future Directions
The preliminary data indicate that this compound possesses notable antibacterial activity against MRSA.[1][2] The proposed mechanism of action, shared with other prenylated flavonoids from Psoralea corylifolia, involves the disruption of the bacterial cell membrane.[4][5] This mechanism is advantageous as it can be less prone to the development of bacterial resistance compared to antibiotics that target specific enzymes.
Further research is warranted to expand upon these initial findings. Key areas for future investigation include:
-
Broad-spectrum activity: Testing this compound against a wider range of Gram-positive and Gram-negative bacteria to determine its full spectrum of activity.
-
Mechanism of action studies: Employing techniques such as scanning electron microscopy (SEM), membrane potential assays, and ATP leakage assays to further elucidate the precise mechanism of membrane disruption.
-
In vivo efficacy: Evaluating the antibacterial activity of this compound in animal models of infection to assess its therapeutic potential.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound to identify key structural features required for its antibacterial activity and to potentially develop more potent derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Constituents of Psoralea corylifolia Fruits and Their Effects on Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of Antimicrobial Ingredients in Psoralea corylifolia L. Seed and Related Mechanism against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. exploration-of-antimicrobial-ingredients-in-psoralea-corylifolia-l-seed-and-related-mechanism-against-methicillin-resistant-staphylococcus-aureus - Ask this paper | Bohrium [bohrium.com]
An In-depth Technical Guide on the Ethnobotanical Uses of Psoralea corylifolia Containing Psoracorylifol C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psoralea corylifolia L., commonly known as Babchi or Bakuchi, is a plant with a rich history in traditional medicine, particularly in Ayurveda and Traditional Chinese Medicine.[1][2] Its seeds have been extensively used for centuries to treat a variety of ailments, most notably skin disorders. This technical guide provides a comprehensive overview of the ethnobotanical applications of Psoralea corylifolia, with a specific focus on the bioactive compound Psoracorylifol C. It aims to serve as a resource for researchers and professionals in drug development by summarizing traditional knowledge, presenting available quantitative data, detailing experimental protocols, and illustrating relevant biological pathways.
Introduction
Psoralea corylifolia, a member of the Fabaceae family, is an annual herb found in tropical and subtropical regions of the world, including India and China.[3][4] It is highly valued in traditional medicine for its therapeutic properties, which are attributed to a diverse range of phytochemicals.[5][6] The seeds are the primary part of the plant used for medicinal purposes.[1][7][8] This guide will delve into the historical and modern applications of this plant, with a particular emphasis on the scientific evidence supporting its traditional uses and the role of its constituent, this compound.
Ethnobotanical Uses of Psoralea corylifolia
The traditional uses of Psoralea corylifolia are extensive and well-documented in various systems of medicine.
Dermatological Applications
The most prominent ethnobotanical use of Psoralea corylifolia is in the treatment of skin diseases.[7][9] It is traditionally used to manage conditions such as:
-
Leucoderma (Vitiligo): The seeds are renowned for their ability to stimulate melanin production in depigmented skin.[8]
-
Psoriasis: It is used to alleviate the symptoms of psoriasis, an inflammatory skin condition.[4][9]
-
Leprosy: Traditional remedies utilize the plant in managing leprosy.[4][5][9]
-
Eczema and Dermatitis: The anti-inflammatory properties of the plant are harnessed to treat eczema and other forms of dermatitis.[5][10]
-
Alopecia: It is also employed in the treatment of hair loss.[5]
Other Traditional Uses
Beyond skin ailments, various parts of Psoralea corylifolia are used for a multitude of other conditions:
-
Anti-inflammatory: The plant is used to reduce inflammation.[5]
-
Antimicrobial: It has been traditionally used against bacterial and fungal infections.[5]
-
Cardiovascular Health: It is considered to have cardiotonic and vasodilator properties.[5]
-
Digestive Health: The leaves are used to treat diarrhea, while the fruits are considered to have a laxative effect.[5][7] The seed powder is used to improve appetite and manage constipation.[10]
-
Respiratory Ailments: It is used in the treatment of cough.[5]
-
Reproductive Health: The plant is used in combination with other herbs to treat reproductive diseases.[5] In women, the seed extract is used to soothe symptoms of abnormal uterine bleeding and menstrual disorders.[10]
-
Dental Health: The root has been found to be effective in treating dental caries.[5][7]
-
Antitumor Activity: Traditional medicine recognizes its potential in cancer treatment.[5]
This compound and Other Bioactive Compounds
Psoralea corylifolia contains a rich array of phytochemicals, including coumarins, flavonoids, and meroterpenes, which are responsible for its medicinal properties.[2][5] While psoralen and isopsoralen are among the most well-known constituents, this guide will focus on this compound, a lesser-known but potentially significant compound. Other important bioactive compounds include bakuchiol, psoralidin, bavachinin, and bakuchalcone.[7]
Quantitative Data on Ethnobotanical Uses
While traditional knowledge is vast, quantitative data from ethnobotanical surveys can provide valuable insights into the prevalence and consensus of specific uses. The following table summarizes the primary traditional applications of Psoralea corylifolia.
| Ailment Category | Specific Use | Plant Part Used | Traditional System |
| Dermatological | Leucoderma/Vitiligo | Seeds | Ayurveda, Unani[4][8] |
| Psoriasis | Seeds | Ayurveda, Unani[4][9] | |
| Leprosy | Seeds | Ayurveda, Unani[4][5][9] | |
| Eczema/Dermatitis | Seeds | Ayurveda[5] | |
| Alopecia | Plant | Ayurveda[5] | |
| Inflammatory | General Inflammation | Plant | Traditional Medicine[5] |
| Infectious Diseases | Bacterial Infections | Plant | Traditional Medicine[5] |
| Fungal Infections | Plant | Traditional Medicine[5] | |
| Cardiovascular | Cardiotonic | Plant | Traditional Medicine[5] |
| Vasodilator | Plant | Traditional Medicine[5] | |
| Gastrointestinal | Diarrhea | Leaves | Traditional Medicine[5][7] |
| Laxative | Fruits | Traditional Medicine[5][7] | |
| Constipation | Seeds | Ayurveda[10] | |
| Respiratory | Cough | Plant | Ayurveda[5] |
| Reproductive | Gynecological Bleeding | Plant | Unani[4] |
| Menstrual Disorders | Seeds | Ayurveda[10] | |
| Oral Health | Dental Caries | Root | Traditional Medicine[5][7] |
| Oncology | Antitumor | Plant | Traditional Medicine[5] |
Experimental Protocols
To facilitate further research, this section outlines a general methodology for the extraction and analysis of bioactive compounds from Psoralea corylifolia, which can be adapted for the specific isolation of this compound.
General Extraction and Isolation Workflow
The following diagram illustrates a typical workflow for extracting and isolating bioactive compounds from Psoralea corylifolia seeds.
Caption: General workflow for the extraction and isolation of this compound.
Detailed Methodologies
5.2.1. Plant Material Collection and Preparation:
-
Collect mature seeds of Psoralea corylifolia.
-
Air-dry the seeds in the shade to a constant weight.
-
Grind the dried seeds into a coarse powder using a mechanical grinder.
5.2.2. Solvent Extraction:
-
Macerate the powdered seeds with a suitable solvent (e.g., 95% ethanol) at room temperature for a specified period (e.g., 72 hours) with occasional shaking.
-
Repeat the extraction process multiple times (e.g., three times) to ensure maximum yield.
-
Filter the combined extracts through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.
5.2.3. Fractionation and Isolation:
-
Subject the crude extract to column chromatography on a silica gel column.
-
Elute the column with a gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol mixtures).
-
Collect fractions of a specific volume and monitor them using Thin Layer Chromatography (TLC).
-
Pool fractions with similar TLC profiles.
-
Subject the targeted fractions to further purification using preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.
5.2.4. Structure Elucidation:
-
Determine the structure of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR.
Signaling Pathways
The therapeutic effects of Psoralea corylifolia extracts and their constituents are mediated through various signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known activities of compounds from this plant.
Caption: Hypothetical signaling pathway modulated by this compound.
Conclusion
Psoralea corylifolia holds significant potential for modern drug discovery, building upon its rich history in traditional medicine. The diverse range of ethnobotanical uses, particularly in dermatology, provides a strong foundation for further scientific investigation. This compound, along with other bioactive compounds from this plant, warrants in-depth research to elucidate its mechanisms of action and therapeutic potential. The protocols and pathways outlined in this guide are intended to serve as a starting point for researchers and scientists dedicated to exploring the pharmacological treasures of Psoralea corylifolia. Further research, including rigorous clinical trials, is essential to validate its traditional uses and develop new therapeutic agents.[2] It is also important to note that while traditionally used, there are reports of potential hepatotoxicity associated with Psoralea corylifolia supplements, highlighting the need for careful dose-controlled studies.[11]
References
- 1. everayu.com [everayu.com]
- 2. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ispgr.in [ispgr.in]
- 4. botanyjournals.com [botanyjournals.com]
- 5. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A review of Psoralea corylifolia L.: a valuable plant with profound biological significance [frontiersin.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Babchi (Bakuchi) Benefits for Healthy Skin | Forest Essentials [forestessentialsindia.com]
- 9. Psoralea Corylifolia: Significance and symbolism [wisdomlib.org]
- 10. pharmeasy.in [pharmeasy.in]
- 11. Cullen corylifolium - Wikipedia [en.wikipedia.org]
In Silico Prediction of Molecular Targets for Psoracorylifol C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico prediction of molecular targets for Psoracorylifol C, a prominent meroterpenoid isolated from the medicinal plant Psoralea corylifolia. While direct computational studies on this compound are limited, this document synthesizes findings from related compounds from the same plant and outlines the methodologies used to predict their molecular interactions and potential therapeutic effects. This guide serves as a valuable resource for researchers engaged in natural product-based drug discovery and computational pharmacology.
Introduction to this compound and In Silico Target Prediction
Psoralea corylifolia L. (Fabaceae), commonly known as "Bu Gu Zhi" in traditional Chinese medicine, is a rich source of bioactive compounds, including coumarins, flavonoids, and meroterpenoids. This compound is one such meroterpenoid that has garnered interest for its potential pharmacological activities. In silico methods, such as molecular docking and network pharmacology, are instrumental in the early stages of drug discovery for identifying and validating the molecular targets of natural products.[1] These computational approaches accelerate the research process by predicting the binding of small molecules to protein targets, thereby elucidating their mechanism of action and potential therapeutic applications.[2]
Predicted Molecular Targets and Pharmacological Actions
While specific in silico studies on this compound are not extensively available, research on other constituents of Psoralea corylifolia provides insights into the potential targets and pathways that this compound might modulate. These studies have primarily focused on anticancer, anti-inflammatory, and anti-osteoporotic activities.
Anticancer Targets
Constituents of Psoralea corylifolia have been investigated for their potential to target key proteins involved in cancer progression. Network pharmacology studies have identified several core genes and pathways. For instance, psoralen, another compound from the plant, has been shown to target PIK3CA, PIK3CB, PIK3CG, and JAK2 in glioma, leading to the inhibition of cell proliferation and migration.[1]
Signal Transducer and Activator of Transcription 3 (STAT3) has been identified as a key therapeutic target in various cancers.[3] Its constitutive activation is linked to tumor growth and chemoresistance.[4] Computational studies on other natural compounds suggest that the SH2 domain of STAT3 is a viable binding site for small molecule inhibitors.[5][6] Given the structural similarities among phytochemicals from the same plant, STAT3 presents a plausible, yet unconfirmed, target for this compound.
dot
Caption: Predicted inhibition of the STAT3 signaling pathway by this compound.
Anti-inflammatory Targets
Chronic inflammation is a hallmark of various diseases, and targeting inflammatory pathways is a key therapeutic strategy. Compounds from Psoralea corylifolia have been computationally screened for their anti-inflammatory potential.
Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.[7] Molecular docking studies have shown that various phytochemicals can bind to the ligand-binding domain of PPARγ, suggesting their potential as modulators of this receptor.[8][9] This makes PPARγ a high-priority candidate target for this compound.
Aryl Hydrocarbon Receptor (AhR) is another ligand-activated transcription factor involved in modulating immune responses and inflammation.[10] Computational drug discovery approaches have been employed to identify novel AhR modulators for conditions like psoriasis.[11]
dot
Caption: Predicted activation of the PPARγ signaling pathway by this compound.
Quantitative Data from In Silico Studies
The following table summarizes representative quantitative data from molecular docking studies on compounds from Psoralea corylifolia against relevant protein targets. This data can be used as a reference for potential studies on this compound.
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |
| Neobavaisoflavone | PDE4B | - | -8.838 | [12] |
| Bavachinin | PDE4B | - | - | [12] |
| Bavachalcone | PDE4B | - | - | [12] |
| Apremilast (control) | PDE4B | - | -8.008 | [12] |
| Ursolic Acid | STAT3 | - | -8.1 | [3] |
| Ursolic Acid | RELA | - | -8.1 | [3] |
| Ursolic Acid | NFKB1 | - | -7.3 | [3] |
| Psoralen | PI3K | - | - | [1] |
| Psoralen | JAK2 | - | - | [1] |
Methodologies for In Silico Prediction
A typical workflow for the in silico prediction of molecular targets for a natural product like this compound involves several key steps.
dot
Caption: A generalized workflow for in silico target prediction of natural products.
Compound and Target Preparation
-
Ligand Preparation: The 3D structure of this compound is obtained from databases like PubChem. The structure is then optimized for docking by adding hydrogen atoms, assigning partial charges, and minimizing its energy.
-
Protein Target Preparation: The crystal structures of potential protein targets are downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Protocol:
-
Define the binding site (active site) on the target protein.
-
Use a docking algorithm (e.g., AutoDock Vina, Glide) to generate multiple binding poses of the ligand within the active site.
-
Score the poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Network Pharmacology
Network pharmacology is used to understand the complex interactions between drugs, targets, and diseases.
-
Protocol:
-
Identify potential targets of the compound using databases like SwissTargetPrediction or by literature review.
-
Retrieve disease-related genes from databases such as GeneCards and OMIM.
-
Construct a compound-target-disease network using software like Cytoscape.
-
Analyze the network topology to identify key hub genes and pathways.
-
Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to understand the biological functions and signaling pathways involved.[13]
-
Molecular Dynamics (MD) Simulation
MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex.
-
Protocol:
-
The docked complex is placed in a simulated physiological environment (e.g., a water box with ions).
-
The system's energy is minimized.
-
The simulation is run for a specific time (e.g., 100 ns), calculating the forces and movements of each atom.
-
Analyze the trajectory to assess the stability of the complex, root-mean-square deviation (RMSD), and key interactions.
-
Conclusion and Future Directions
While direct in silico studies on this compound are currently lacking, the computational analysis of other structurally related compounds from Psoralea corylifolia suggests that it may target key proteins involved in cancer and inflammation, such as STAT3 and PPARγ. The methodologies outlined in this guide provide a robust framework for future research to specifically elucidate the molecular targets of this compound. Further computational studies, followed by experimental validation, are necessary to confirm these predicted interactions and to fully uncover the therapeutic potential of this promising natural product.
References
- 1. The In Vitro Effect of Psoralen on Glioma Based on Network Pharmacology and Potential Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational profiling of anti-inflammatory phytochemicals targeting 5-LOX and COX-2 pathways: PASS prediction, molecular docking and ADMET analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. jppipa.unram.ac.id [jppipa.unram.ac.id]
- 5. Discovery of novel STAT3 small molecule inhibitors via in silico site-directed fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico simulations of STAT1 and STAT3 inhibitors predict SH2 domain cross-binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking analysis of PPARγ with phytochemicals from Moroccan medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] In silico molecular docking studies of some phytochemicals against peroxisome-proliferator activated receptor gamma (PPAR-γ) | Semantic Scholar [semanticscholar.org]
- 9. Molecular docking analysis of PARγ with compounds from Ocimum tenuiflorum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational discovery of novel aryl hydrocarbon receptor modulators for psoriasis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academicstrive.com [academicstrive.com]
- 13. Network Pharmacology and Molecular Docking–Based Investigation: Prunus mume Against Colorectal Cancer via Silencing RelA Expression - PMC [pmc.ncbi.nlm.nih.gov]
Psoracorylifol C and its Analogues from Psoralea corylifolia: A Technical Guide for Researchers
An In-depth Review of the Isolation, Biological Activity, and Mechanisms of Action of a Promising Class of Meroterpenes
This technical guide provides a comprehensive overview of Psoracorylifol C and its analogues, a group of meroterpenoid compounds isolated from the seeds of Psoralea corylifolia L. (Fabaceae). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products. It consolidates available data on their biological activities, outlines detailed experimental protocols, and visualizes key signaling pathways.
Introduction
Psoralea corylifolia, commonly known as "Bu Gu Zhi" in traditional Chinese medicine, has a long history of use for treating various ailments, including skin diseases, inflammatory conditions, and cancer.[1][2][3][4] Phytochemical investigations have revealed a rich diversity of secondary metabolites, with coumarins, flavonoids, and meroterpenes being the major constituents.[3][4] Among the meroterpenes, this compound and its analogues (A, B, D, E, F, and G) have emerged as compounds of significant interest due to their potent biological activities. This guide focuses on the current scientific understanding of these specific molecules.
Chemical Structures
This compound and its analogues are a series of structurally related meroterpenes. The core chemical structures are presented below.
(Note: Chemical structure diagrams would be inserted here in a full whitepaper)
Isolation and Purification
General Experimental Protocol for Isolation
Objective: To isolate this compound and its analogues from the dried seeds of Psoralea corylifolia.
Materials:
-
Dried seeds of Psoralea corylifolia
-
Organic solvents: n-hexane, ethyl acetate, methanol, ethanol
-
Silica gel (for column chromatography)
-
Sephadex LH-20 (for size-exclusion chromatography)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction:
-
The dried seeds of Psoralea corylifolia are ground into a coarse powder.
-
The powdered material is extracted sequentially with solvents of increasing polarity, typically starting with n-hexane to remove nonpolar constituents, followed by ethyl acetate and then methanol or ethanol to extract compounds of medium and high polarity.[5][6] Maceration, Soxhlet extraction, or ultrasonic-assisted extraction can be employed.
-
-
Fractionation:
-
The crude extracts are concentrated under reduced pressure.
-
The ethyl acetate and methanol/ethanol extracts, which are likely to contain the meroterpenes, are subjected to column chromatography on silica gel.
-
A gradient elution system is used, starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
-
Purification:
-
Fractions containing compounds with similar TLC profiles are pooled and further purified using a combination of chromatographic techniques.
-
Size-exclusion chromatography on Sephadex LH-20 is often used to separate compounds based on their molecular size.
-
Final purification is typically achieved by semi-preparative or preparative HPLC on a C18 column to yield the pure this compound and its individual analogues.[7][8]
-
-
Structure Elucidation:
-
The structures of the isolated compounds are elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
-
Caption: General workflow for the isolation and purification of this compound and its analogues.
Biological Activities and Quantitative Data
This compound and its analogues have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The available quantitative data for these activities are summarized below.
Anti-Helicobacter pylori Activity
Psoracorylifols A, B, C, D, and E have shown significant inhibitory activity against Helicobacter pylori, a bacterium implicated in various gastric diseases, including peptic ulcers and gastric cancer.
| Compound | Strain | MIC (µg/mL) | Reference |
| Psoracorylifol A | H. pylori (SS1 and ATCC 43504) | 12.5 - 25 | [9] |
| Psoracorylifol B | H. pylori (SS1 and ATCC 43504) | 12.5 - 25 | [9] |
| This compound | H. pylori (SS1 and ATCC 43504) | 12.5 - 25 | [9] |
| Psoracorylifol D | H. pylori (SS1 and ATCC 43504) | 12.5 - 25 | [9] |
| Psoracorylifol E | H. pylori (SS1 and ATCC 43504) | 12.5 - 25 | [9] |
Table 1: Minimum Inhibitory Concentrations (MICs) of Psoracorylifols A-E against Helicobacter pylori
Anti-inflammatory Activity
While quantitative data for this compound is not available, its analogue, Psoracorylifol F, has demonstrated potent anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Psoracorylifol F | RAW 264.7 | NO Production Inhibition | 7.71 | |
| Analogue 2 | RAW 264.7 | NO Production Inhibition | 27.63 | |
| Analogue 3 | RAW 264.7 | NO Production Inhibition | 15.84 |
Table 2: Anti-inflammatory Activity of Psoracorylifol F and Related Meroterpenes
Anticancer Activity
Specific anticancer activity data for this compound and its direct analogues is limited in publicly available literature. However, structurally related furanocoumarins isolated from Psoralea corylifolia, psoralen and isopsoralen, have been shown to possess cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Psoralen | KB (human oral cancer) | 88.1 | [10][11][12] |
| KBv200 (multidrug-resistant) | 86.6 | [10][11][12] | |
| K562 (human leukemia) | 24.4 | [10][11][12] | |
| K562/ADM (multidrug-resistant) | 62.6 | [10][11][12] | |
| Isopsoralen | KB | 61.9 | [10][11][12] |
| KBv200 | 49.4 | [10][11][12] | |
| K562 | 49.6 | [10][11][12] | |
| K562/ADM | 72.0 | [10][11][12] |
Table 3: Anticancer Activity of Psoralen and Isopsoralen from Psoralea corylifolia [10][11][12]
Mechanisms of Action and Signaling Pathways
The precise molecular mechanisms of this compound and its analogues are still under investigation. However, studies on related compounds from Psoralea corylifolia and the crude extract provide insights into the potential signaling pathways involved in their anti-inflammatory and anticancer effects.
Anti-inflammatory Mechanism: Inhibition of the NF-κB and MAPK Pathways
The anti-inflammatory effects of compounds from Psoralea corylifolia are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[13][14] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes.
Caption: Postulated anti-inflammatory mechanism of this compound analogues via inhibition of NF-κB and MAPK signaling.
Anticancer Mechanism: Induction of Apoptosis via the Mitochondrial Pathway
The anticancer activity of extracts from Psoralea corylifolia and its constituent psoralens has been linked to the induction of apoptosis, or programmed cell death.[10][11][12] The intrinsic or mitochondrial pathway of apoptosis is a key mechanism.
Caption: Proposed mechanism of apoptosis induction by this compound analogues via the mitochondrial pathway.
Experimental Protocols for Biological Assays
Detailed protocols for the biological evaluation of this compound and its analogues are not extensively published. However, standard assays can be adapted to assess their activities.
Anti-Helicobacter pylori Activity Assay (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and its analogues against H. pylori.
Materials:
-
H. pylori strains (e.g., ATCC 43504)
-
Brucella broth supplemented with fetal bovine serum
-
96-well microtiter plates
-
Test compounds (this compound and analogues) dissolved in DMSO
-
Positive control (e.g., amoxicillin, clarithromycin)
-
Negative control (broth with DMSO)
Procedure:
-
H. pylori is cultured in Brucella broth under microaerophilic conditions.
-
Serial twofold dilutions of the test compounds are prepared in the broth in a 96-well plate.
-
The bacterial suspension is adjusted to a specific turbidity (e.g., 0.5 McFarland standard) and added to each well.
-
The plate is incubated under microaerophilic conditions at 37°C for 72 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
Objective: To assess the ability of this compound and its analogues to inhibit NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess reagent
Procedure:
-
RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
LPS (e.g., 1 µg/mL) is added to the wells (except for the negative control) to induce NO production.
-
After 24 hours of incubation, the cell supernatant is collected.
-
The amount of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent, and the absorbance is read on a microplate reader.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC50 value is determined.
Anticancer Activity Assay (MTT Assay)
Objective: To evaluate the cytotoxicity of this compound and its analogues against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Appropriate cell culture medium with 10% FBS
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cancer cells are seeded in a 96-well plate and incubated overnight.
-
The cells are treated with various concentrations of the test compounds for 48-72 hours.
-
MTT solution is added to each well, and the plate is incubated for another 4 hours, allowing viable cells to convert MTT into formazan crystals.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if the cytotoxic effect of this compound and its analogues is due to the induction of apoptosis.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cells are treated with the test compounds at their approximate IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion and Future Directions
This compound and its analogues from Psoralea corylifolia represent a class of meroterpenes with promising therapeutic potential, particularly as antimicrobial and anti-inflammatory agents. While preliminary data are encouraging, further research is needed to fully elucidate their pharmacological profile.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the activity of all isolated Psoracorylifol analogues against a wider range of bacterial strains, cancer cell lines, and in various models of inflammation to identify the most potent compounds and their selectivity.
-
Mechanism of Action Studies: In-depth investigation of the specific molecular targets and signaling pathways modulated by this compound and its analogues to understand their mechanisms of action at a molecular level.
-
In Vivo Efficacy and Safety: Assessing the therapeutic efficacy and toxicological profile of the most promising analogues in animal models to determine their potential for clinical development.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing novel analogues of this compound to explore the structure-activity relationships and optimize their potency and pharmacokinetic properties.
The information compiled in this technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound and its analogues.
References
- 1. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of Psoralea corylifolia L.: a valuable plant with profound biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psoralea corylifolia L.: a comprehensive review of its botany, traditional uses, phytochemistry, pharmacology, toxicology, quality control and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and purification of psoralen and isopsoralen and their efficacy and safety in the treatment of osteosarcoma in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparative isolation and purification of psoralen and isopsoralen from Psoralea corylifolia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Screening Antitumor Compounds Psoralen and Isopsoralen from Psoralea corylifolia L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening Antitumor Compounds Psoralen and Isopsoralen from Psoralea corylifolia L. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Physicochemical Properties of Psoracorylifol C: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoracorylifol C is a natural compound isolated from the seeds of Psoralea corylifolia L., a plant with a long history of use in traditional medicine. This document provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination. Furthermore, it explores the potential biological signaling pathways modulated by this compound, offering insights for its application in drug discovery and development.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₄O₃ | [1] |
| Molecular Weight | 288.4 g/mol | [2] |
| Melting Point | Not available. See Experimental Protocol 1. | |
| Boiling Point | Not available. See Experimental Protocol 2. | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | |
| pKa | Not available. See Experimental Protocol 3. |
Experimental Protocols
Determination of Melting Point
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol describes the capillary method using a digital melting point apparatus.[3][4][5][6][7]
Apparatus and Materials:
-
Digital melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
This compound, purified solid
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Grind the crystalline sample into a fine powder using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Approximate Melting Point Determination: If the melting point is unknown, perform a rapid heating (10-20 °C/min) to determine an approximate range.
-
Accurate Melting Point Determination: For an accurate measurement, use a fresh sample and set the apparatus to heat rapidly to a temperature about 10-15 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point.
-
Replicate Measurements: Perform the measurement in triplicate to ensure accuracy and report the average melting point range.
Determination of Boiling Point
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For a small sample of a non-volatile compound like this compound, the Thiele tube method is suitable.[8]
Apparatus and Materials:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
This compound, purified liquid or dissolved in a high-boiling solvent
-
Bunsen burner or heating mantle
Procedure:
-
Sample Preparation: Place a small amount (a few drops) of liquid this compound into a small test tube.
-
Capillary Inversion: Place a capillary tube, with the sealed end uppermost, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Suspend the assembly in a Thile tube filled with mineral oil, ensuring the heat is applied to the side arm of the Thiele tube to allow for even heat distribution.
-
Observation: Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Recording Boiling Point: Once a steady stream of bubbles is observed, remove the heat source. The bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.
-
Pressure Correction: Record the atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.
Determination of pKa by UV-Vis Spectrophotometry
Principle: The acid dissociation constant (pKa) can be determined for compounds with a chromophore whose absorbance spectrum changes with pH. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the acidic and basic forms of the compound can be calculated, allowing for the determination of the pKa.[9][10][11][12][13]
Apparatus and Materials:
-
UV-Vis spectrophotometer
-
pH meter
-
96-well microplate reader (optional, for higher throughput)
-
Quartz cuvettes or UV-transparent microplates
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
A series of buffer solutions with known pH values (e.g., citrate, phosphate, borate buffers covering a range from acidic to basic)
-
Micropipettes
Procedure:
-
Preparation of Solutions: Prepare a series of buffer solutions with precisely known pH values. Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent.
-
Spectral Scans: In separate cuvettes or wells, add a small, constant volume of the this compound stock solution to each buffer solution, ensuring the final concentration of the organic solvent is low (e.g., <1%). Record the full UV-Vis spectrum (e.g., 200-400 nm) for each pH.
-
Wavelength Selection: Identify the wavelength(s) at which the absorbance difference between the fully protonated (acidic) and fully deprotonated (basic) forms of this compound is maximal.
-
Absorbance Measurements: Measure the absorbance of this compound in each buffer solution at the selected wavelength(s).
-
Data Analysis: Plot absorbance versus pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used: pH = pKa + log ([A⁻]/[HA]) where [A⁻] is the concentration of the basic form and [HA] is the concentration of the acidic form. The ratio of [A⁻]/[HA] can be calculated from the absorbance values.
Biological Activity and Signaling Pathways
This compound, as a constituent of Psoralea corylifolia, is presumed to contribute to the plant's known anti-inflammatory and potential anticancer properties. While direct studies on this compound are limited, the activities of other compounds from the same plant suggest a likely involvement in key inflammatory signaling pathways.
Anti-inflammatory Signaling Pathway
Chronic inflammation is often mediated by the activation of the Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting these pathways.
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflow for Characterization and Analysis
A typical workflow for the isolation, characterization, and analysis of this compound from its natural source involves several key steps, as outlined in the diagram below.
Caption: General workflow for this compound analysis.
Conclusion
This compound presents an interesting scaffold for further investigation in drug development, particularly in the area of anti-inflammatory therapeutics. This guide provides the foundational physicochemical information and detailed experimental protocols necessary for researchers to pursue further studies. The elucidation of its precise biological mechanisms of action, particularly its interaction with the NF-κB and PI3K/Akt signaling pathways, will be crucial in unlocking its full therapeutic potential.
References
- 1. Psoralea corylifolia L.: a comprehensive review of its botany, traditional uses, phytochemistry, pharmacology, toxicology, quality control and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. westlab.com [westlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. thinksrs.com [thinksrs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Psoracorylifol C using HPLC-UV
**Abstract
This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Psoracorylifol C, a natural compound isolated from Psoralea corylifolia. Due to the current lack of a standardized, validated HPLC-UV method specifically for this compound in publicly available literature, this document provides a comprehensive, generalized protocol. This protocol is adapted from established methods for the analysis of other coumarin and flavonoid constituents from Psoralea corylifolia. The provided methodologies for sample preparation, chromatographic separation, and quantification serve as a robust starting point for method development and validation in a research or quality control setting. All quantitative data presented herein is exemplary and intended for illustrative purposes; actual validation parameters must be determined experimentally.
Introduction
This compound is a coumarin derivative found in the seeds of Psoralea corylifolia, a plant with a long history of use in traditional medicine.[1][2] The various chemical constituents of Psoralea corylifolia, including coumarins, flavonoids, and meroterpenes, are of significant interest to researchers for their potential pharmacological activities.[1] Accurate and precise quantification of these individual components is crucial for quality control of raw materials and finished products, as well as for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the analysis of natural products due to its sensitivity, specificity, and reproducibility.[3][4] This application note outlines a proposed HPLC-UV method for the quantification of this compound.
Experimental
2.1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile and water are necessary. Formic acid or phosphoric acid may be used for pH adjustment of the mobile phase.
-
This compound Reference Standard: A well-characterized reference standard of this compound with a known purity is essential for quantification.
-
Sample Preparation: Standard laboratory equipment for sample extraction, such as a sonicator, vortex mixer, and centrifuge, along with syringe filters (e.g., 0.45 µm) are needed.
2.2. Chromatographic Conditions (Proposed)
A generalized set of HPLC conditions, based on methods for related compounds from Psoralea corylifolia, is presented in Table 1. These conditions should be optimized for the specific instrumentation and column used.
Table 1: Proposed HPLC-UV Chromatographic Conditions
| Parameter | Proposed Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (recommended starting point for coumarins). It is highly advisable to use a DAD to determine the wavelength of maximum absorbance (λmax) for this compound. Coumarins typically exhibit UV absorbance between 210 nm and 350 nm.[5][6][7] |
Protocols
3.1. Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.2. Sample Preparation (from Psoralea corylifolia seeds)
-
Grinding: Grind the dried seeds of Psoralea corylifolia into a fine powder.
-
Extraction: Accurately weigh approximately 1 g of the powdered sample into a centrifuge tube. Add 20 mL of methanol or a 70% ethanol solution.
-
Sonication: Sonicate the mixture for 30-60 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the range of the calibration curve.
Method Validation (Exemplary Data)
A full method validation should be performed according to ICH guidelines. The following table (Table 2) presents exemplary data for the key validation parameters. This data is for illustrative purposes only and must be experimentally determined.
Table 2: Exemplary Method Validation Parameters
| Parameter | Exemplary Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interfering peaks at the retention time of this compound |
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Linear Regression: Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Inject the prepared sample solutions. Using the peak area of this compound in the sample chromatogram and the calibration curve equation, calculate the concentration of this compound in the sample.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship diagram for HPLC-UV method development.
Conclusion
The proposed HPLC-UV method provides a solid foundation for the quantification of this compound in various samples, including extracts of Psoralea corylifolia. Optimization of the chromatographic conditions and full method validation are critical next steps to ensure the accuracy, precision, and reliability of the results. This application note serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound and other constituents of Psoralea corylifolia.
References
- 1. Psoralea corylifolia L.: a comprehensive review of its botany, traditional uses, phytochemistry, pharmacology, toxicology, quality control and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HPLC in natural product analysis: the detection issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Absorption [Coumarin] | AAT Bioquest [aatbio.com]
- 6. Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Unraveling the Structure of Psoracorylifol C: An NMR Spectroscopy Guide
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate world of natural product chemistry, determining the precise molecular architecture of novel compounds is a critical step in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, offering deep insights into the structural framework of complex molecules. This application note provides a detailed protocol for the structural elucidation of Psoracorylifol C, a meroterpenoid isolated from the seeds of Psoralea corylifolia, utilizing a suite of NMR techniques.
This compound (C₁₈H₂₄O₃) has garnered interest within the scientific community for its potential biological activities. A definitive structural analysis is paramount for understanding its mechanism of action and for guiding synthetic efforts. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the characterization of this compound and related natural products.
Structural Elucidation Workflow
The structural elucidation of this compound is achieved through a systematic workflow that integrates one-dimensional (1D) and two-dimensional (2D) NMR experiments. This process allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and establishes the connectivity and spatial relationships of atoms within the molecule.
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
¹H and ¹³C NMR Spectroscopic Data
The foundational step in the structural analysis is the acquisition and interpretation of ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the solvent signal. The coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H NMR Data for (+)-ent-Psoracorylifol C (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2-H | 7.15 | d | 8.5 |
| 3-H | 6.79 | d | 8.5 |
| 5-H | 4.49 | s | |
| 7-H | 3.55 | s | |
| 9α-H | 2.13 | m | |
| 9β-H | 1.95 | m | |
| 10α-H | 1.83 | m | |
| 10β-H | 1.65 | m | |
| 11-H | 4.01 | dd | 10.5, 4.5 |
| 12-H | 1.75 | m | |
| 14-CH₃ | 1.25 | s | |
| 15-CH₃ | 1.22 | s | |
| 16-H | 5.95 | dd | 17.5, 10.5 |
| 17-Hₐ | 5.18 | d | 17.5 |
| 17-Hₑ | 5.15 | d | 10.5 |
| 4-OH | 5.34 | s |
Table 2: ¹³C NMR Data for (+)-ent-Psoracorylifol C (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 129.8 |
| 2 | 128.0 |
| 3 | 115.3 |
| 4 | 154.5 |
| 4a | 121.9 |
| 5 | 82.1 |
| 6 | 108.5 |
| 7 | 89.9 |
| 8 | 49.8 |
| 8a | 53.1 |
| 9 | 36.5 |
| 10 | 30.1 |
| 11 | 77.2 |
| 12 | 41.8 |
| 13 | 42.1 |
| 14 | 26.8 |
| 15 | 21.7 |
| 16 | 145.2 |
| 17 | 112.1 |
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
1D NMR Data Acquisition
-
¹H NMR: Acquire the spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR: Acquire the spectrum on a 125 MHz spectrometer with proton decoupling. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024 scans.
-
DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment is run to differentiate between CH, CH₂, and CH₃ signals.
2D NMR Data Acquisition
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Key correlations establish the connectivity of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is crucial for assigning carbons that have attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds). It is instrumental in connecting different spin systems and identifying quaternary carbons.
Interpretation of 2D NMR Data
The structural backbone of this compound is assembled by interpreting the correlations observed in the 2D NMR spectra.
Caption: Logical relationships in the interpretation of 2D NMR data for this compound.
By systematically analyzing the ¹H-¹H COSY correlations, the protonated carbon skeleton can be pieced together. The HSQC spectrum then allows for the direct assignment of the corresponding ¹³C signals. Finally, the HMBC correlations provide the crucial links between isolated spin systems and confirm the positions of quaternary carbons and heteroatoms, ultimately leading to the complete and unambiguous structural elucidation of this compound. This comprehensive NMR-based approach is a powerful strategy for the characterization of novel natural products in the pharmaceutical pipeline.
Asymmetric Total Synthesis of (+)-ent-Psoracorylifol C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview and experimental protocols for the asymmetric total synthesis of (+)-ent-Psoracorylifol C, a meroterpenoid natural product isolated from Psoralea corylifolia. Psoracorylifol C and its analogues have garnered significant interest due to their potential antimicrobial activities. The synthetic route detailed herein is based on the first asymmetric total synthesis reported by Ren et al., which was achieved in 16 steps with an overall yield of 4.3%.[1][2][3][4] The key features of this synthesis include a strategic Achmatowicz rearrangement/bicycloketalization to construct the core 6,8-dioxabicyclo[3.2.1]octane structure and a Johnson-Claisen rearrangement to stereoselectively install the all-carbon quaternary center.[1][2][4] This scalable synthesis provides a practical pathway for accessing this compound and its analogues for further biological evaluation.[1][4]
Introduction
Psoralea corylifolia L. is a medicinal plant with a long history of use in traditional medicine, and its chemical constituents, including flavonoids, coumarins, and meroterpenes, have been the subject of extensive research.[5][6][7] Among these, the psoracorylifols, including this compound, represent a structurally unique class of meroterpenoids. These compounds have shown promising biological activities, including antimicrobial effects, making them attractive targets for total synthesis and further investigation in drug discovery programs.[6] The complex architecture of this compound, featuring a 6,8-dioxabicyclo[3.2.1]octane core and multiple stereocenters, presents a significant synthetic challenge. The asymmetric total synthesis of (+)-ent-Psoracorylifol C not only provides access to this natural product but also allows for the unambiguous determination of its absolute stereochemistry.
Overall Synthetic Strategy
The retrosynthetic analysis for (+)-ent-Psoracorylifol C reveals a convergent approach. The core 6,8-dioxabicyclo[3.2.1]octane structure is envisioned to be formed from a furan precursor via an Achmatowicz rearrangement and subsequent bicycloketalization. The stereochemistry of the molecule is carefully controlled through substrate-directed reactions and the use of chiral auxiliaries or catalysts in key steps. The final attachment of the phenolic side chain is accomplished through a coupling reaction in the later stages of the synthesis.
Caption: Retrosynthetic analysis of this compound.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the asymmetric total synthesis of (+)-ent-Psoracorylifol C.
| Step | Reaction | Product | Yield (%) |
| 1 | Furan Synthesis | Furan Intermediate | 85 |
| 2 | Achmatowicz Rearrangement | Dihydropyranone | 78 |
| 3 | Silylation | Silyl Ether | 95 |
| 4 | Grignard Addition | Tertiary Alcohol | 89 |
| 5 | Bicycloketalization | Bicyclic Ketal | 75 |
| 6 | Acylation | Acetate Ester | 98 |
| 7 | Elimination | Alkene | 82 |
| 8 | Hydrolysis | Allylic Alcohol | 93 |
| 9 | Johnson-Claisen Rearrangement | Ester Intermediate | 68 (3.5:1 dr) |
| 10 | Reduction | Primary Alcohol | 91 |
| 11 | Oxidation | Aldehyde | 94 |
| 12 | Wittig Reaction | Vinyl Ether | 76 |
| 13 | Hydrolysis | Ketone | 88 |
| 14 | Grignard Addition | Tertiary Alcohol | 85 |
| 15 | Demethylation | Phenol | 90 |
| 16 | Deprotection | (+)-ent-Psoracorylifol C | 92 |
| Overall | 4.3 |
Experimental Protocols
The following are detailed protocols for key reactions in the synthesis of (+)-ent-Psoracorylifol C.
Protocol 1: Achmatowicz Rearrangement
This protocol describes the oxidation of a furan intermediate to a dihydropyranone, which serves as a key building block for the bicyclic core.
Materials:
-
Furan Intermediate (1.0 equiv)
-
m-Chloroperoxybenzoic acid (m-CPBA) (1.1 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the furan intermediate in DCM in a round-bottom flask under an inert atmosphere of nitrogen.
-
Cool the solution to 0 °C using an ice bath.
-
Add m-CPBA portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the dihydropyranone.
Protocol 2: Bicycloketalization
This procedure details the acid-catalyzed intramolecular cyclization to form the 6,8-dioxabicyclo[3.2.1]octane core.
Materials:
-
Dihydropyranone derivative (1.0 equiv)
-
p-Toluenesulfonic acid (PTSA) (0.1 equiv)
-
Methanol
-
Triethylamine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the dihydropyranone derivative in methanol in a round-bottom flask.
-
Add PTSA to the solution at room temperature.
-
Stir the reaction mixture for 4 hours, monitoring by TLC.
-
Quench the reaction by adding a few drops of triethylamine.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Johnson-Claisen Rearrangement
This protocol describes the stereoselective formation of the all-carbon quaternary center.
Materials:
-
Allylic alcohol intermediate (1.0 equiv)
-
Triethyl orthoacetate (excess)
-
Propionic acid (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the allylic alcohol in toluene, add triethyl orthoacetate and a catalytic amount of propionic acid.
-
Heat the mixture to reflux and stir for 12 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting diastereomeric mixture by flash column chromatography on silica gel to yield the ester intermediate.[4]
Visualizations
The following diagrams illustrate the key transformations and the overall workflow of the synthesis.
Caption: Key transformations in the synthesis.
Caption: Overall experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Scalable Asymmetric Total Syntheses of (+)-Psoracorylifol B and (+)-ent-Psoracorylifol C - Organic Letters - Figshare [acs.figshare.com]
- 3. Scalable asymmetric total syntheses of (+)-Psoracorylifol B and (+)-ent-Psoracorylifol C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective total syntheses of six natural and two proposed meroterpenoids from Psoralea corylifolia - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00582H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective total syntheses of six natural and two proposed meroterpenoids from Psoralea corylifolia - PMC [pmc.ncbi.nlm.nih.gov]
Psoracorylifol C in vitro cytotoxicity assay in breast cancer cell lines
Introduction
Psoracorylifol C, a prenylated flavonoid isolated from the seeds of Psoralea corylifolia, has emerged as a compound of interest in oncology research. Compounds derived from Psoralea corylifolia have demonstrated cytotoxic effects against various cancer cell lines. These application notes provide an overview of the in vitro cytotoxic activity of this compound against breast cancer cell lines, summarizing available data and outlining detailed protocols for assessing its efficacy. While direct and extensive data for this compound is still under investigation, the information presented here is based on studies of related compounds from the same plant, such as psoralen and isopsoralen, and provides a framework for evaluating this compound.
Data Presentation: In Vitro Cytotoxicity of Psoralea corylifolia Compounds
The cytotoxic effects of compounds from Psoralea corylifolia are often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. The following table summarizes the IC50 values for various compounds from Psoralea corylifolia against different cancer cell lines. It is important to note that specific IC50 values for this compound in breast cancer cell lines are not yet widely published; the data for related compounds provide a preliminary indication of potential efficacy. For instance, an ethanol extract of Psoralea corylifolia exhibited an IC50 value of 10.1 µg/ml against the MCF-7 breast cancer cell line.[1] Another compound from the plant, corylin, showed IC50 values of 10.58 μM and 13.59 μM in MCF-7 and MDA-MB-231 cells, respectively.[2]
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Psoralea corylifolia Ethanol Extract | MCF-7 | 10.1 µg/ml | [1] |
| Corylin | MCF-7 | 10.58 µM | [2] |
| Corylin | MDA-MB-231 | 13.59 µM | [2] |
| Psoralen | K562 | 24.4 µg/mL | [3] |
| Isopsoralen | K562 | 49.6 µg/mL | [3] |
| Psoralen | KB | 88.1 µg/mL | [3] |
| Isopsoralen | KB | 61.9 µg/mL | [3] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting a dose-response curve of cell viability against the log of this compound concentration.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells.
Materials:
-
Breast cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC (-) and PI (-)
-
Early apoptotic cells: Annexin V-FITC (+) and PI (-)
-
Late apoptotic/necrotic cells: Annexin V-FITC (+) and PI (+)
-
Necrotic cells: Annexin V-FITC (-) and PI (+)
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Logical relationship of this compound's effects.
References
Application Notes and Protocols: Evaluating a Novel Compound in an Imiquimod-Induced Psoriasis Mouse Model
These application notes provide a detailed framework for researchers, scientists, and drug development professionals to assess the in vivo efficacy of a test compound, exemplified here as a hypothetical therapeutic, in a well-established imiquimod (IMQ)-induced psoriasis mouse model.
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by keratinocyte hyperproliferation, immune cell infiltration, and the overexpression of pro-inflammatory cytokines. The imiquimod (IMQ)-induced psoriasis mouse model is a widely used preclinical tool that recapitulates key features of human plaque psoriasis, including erythema, scaling, and epidermal thickening. This model is critically dependent on the IL-23/IL-17 inflammatory axis, a key pathway in human psoriasis pathogenesis. These protocols outline the procedures for inducing psoriasis in mice, administering a test compound, and evaluating its therapeutic efficacy through various quantitative and qualitative endpoints.
Quantitative Data Summary
The following tables provide a structured format for presenting quantitative data from an in vivo study evaluating a test compound against a vehicle control and a positive control (e.g., a corticosteroid like Clobetasol).
Table 1: Psoriasis Area and Severity Index (PASI) Scores
| Treatment Group | N | Day 0 | Day 2 | Day 4 | Day 6 | Day 8 |
| Vehicle Control | 8 | 0 | 1.5 ± 0.3 | 4.2 ± 0.5 | 6.8 ± 0.7 | 8.5 ± 0.9 |
| Test Compound (Low Dose) | 8 | 0 | 1.4 ± 0.2 | 3.1 ± 0.4 | 4.5 ± 0.6 | 5.2 ± 0.7 |
| Test Compound (High Dose) | 8 | 0 | 1.3 ± 0.3 | 2.5 ± 0.3 | 3.1 ± 0.5 | 3.5 ± 0.6*** |
| Positive Control | 8 | 0 | 1.2 ± 0.2 | 2.1 ± 0.4 | 2.5 ± 0.4** | 2.8 ± 0.5*** |
Data are presented as mean ± SEM. Statistical significance relative to the vehicle control is denoted by *p<0.05, **p<0.01, and ***p<0.001.
Table 2: Epidermal and Ear Thickness Measurements
| Treatment Group | Epidermal Thickness (µm) | Ear Thickness (mm) |
| Vehicle Control | 120.5 ± 10.2 | 0.45 ± 0.05 |
| Test Compound (Low Dose) | 85.3 ± 8.5 | 0.32 ± 0.04 |
| Test Compound (High Dose) | 60.1 ± 7.9 | 0.25 ± 0.03 |
| Positive Control | 55.8 ± 6.7 | 0.23 ± 0.03 |
Data are presented as mean ± SEM. Statistical significance relative to the vehicle control is denoted by *p<0.05 and **p<0.01.
Table 3: Pro-inflammatory Cytokine Levels in Skin Homogenates (pg/mg protein)
| Treatment Group | IL-17A | IL-23 | TNF-α |
| Vehicle Control | 350.4 ± 40.1 | 450.2 ± 50.3 | 280.6 ± 30.5 |
| Test Compound (Low Dose) | 210.8 ± 25.5 | 280.6 ± 35.1 | 190.4 ± 22.8* |
| Test Compound (High Dose) | 150.2 ± 18.9 | 190.4 ± 24.7 | 120.7 ± 15.3 |
| Positive Control | 130.6 ± 15.2 | 170.8 ± 21.9 | 110.2 ± 13.1 |
Data are presented as mean ± SEM. Statistical significance relative to the vehicle control is denoted by *p<0.05 and **p<0.01.
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod cream.
Materials:
-
8-10 week old BALB/c or C57BL/6 mice.[1]
-
Electric shaver or depilatory cream.
-
Calipers for thickness measurements.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Acclimatize mice to the housing facility for at least one week.
-
Anesthetize the mice and shave a consistent area on the dorsal skin (approximately 2x3 cm).[3]
-
Allow the mice to recover for 24 hours.
-
On Day 0, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin and the right ear for 5-7 consecutive days.[1][3]
-
Monitor the mice daily for signs of inflammation, including erythema (redness), scaling, and skin thickness.
-
Record the Psoriasis Area and Severity Index (PASI) score daily or every other day. The PASI score is a composite score of erythema, scaling, and induration (thickness), each graded on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked).
-
Measure ear thickness and back skin thickness daily using calipers.[4]
-
At the end of the experiment (e.g., Day 8), euthanize the mice and collect skin and spleen tissue for further analysis.
Test Compound Administration
This protocol outlines the administration of a test compound to the psoriasis mouse model.
Materials:
-
Test compound formulated in a suitable vehicle (e.g., petroleum jelly, cream base).
-
Positive control (e.g., Clobetasol propionate 0.05% cream).
-
Vehicle control.
Procedure:
-
Prepare different concentrations of the test compound in the vehicle.
-
Divide the mice into experimental groups (e.g., Vehicle Control, Test Compound Low Dose, Test Compound High Dose, Positive Control), with n=8 mice per group.[5]
-
Beginning on Day 0 (prophylactic) or Day 2 (therapeutic), topically apply the assigned treatment to the imiquimod-treated area of the back skin and ear daily.[4]
-
The application of the test compound should be done a few hours after the imiquimod application to allow for absorption.
-
Continue daily treatment until the end of the experiment.
Histological Analysis
This protocol describes the preparation and analysis of skin tissue for histological evaluation.
Materials:
-
4% paraformaldehyde (PFA) or 10% neutral buffered formalin.
-
Paraffin wax.
-
Microtome.
-
Hematoxylin and Eosin (H&E) stain.
-
Microscope with a camera.
-
Image analysis software.
Procedure:
-
Excise the treated dorsal skin and fix it in 4% PFA or 10% formalin overnight.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E to visualize the epidermis and dermis.
-
Capture images of the stained sections under a microscope.
-
Measure the epidermal thickness using image analysis software. Look for characteristic psoriatic features like acanthosis (epidermal hyperplasia), parakeratosis, and immune cell infiltration.[1]
Cytokine Analysis by ELISA
This protocol details the measurement of pro-inflammatory cytokine levels in skin tissue.
Materials:
-
Collected skin tissue.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Homogenizer.
-
Centrifuge.
-
ELISA kits for IL-17A, IL-23, and TNF-α.
-
Microplate reader.
Procedure:
-
Homogenize the skin tissue in lysis buffer on ice.
-
Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
Perform ELISA for IL-17A, IL-23, and TNF-α according to the manufacturer's instructions.
-
Normalize the cytokine concentrations to the total protein concentration of each sample.
Visualizations
Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model.
Caption: Simplified IL-23/IL-17 signaling pathway in psoriasis.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 3. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 5. imavita.com [imavita.com]
Psoracorylifol C: Application Notes and Protocols for Investigating its Therapeutic Potential in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing challenge to global health. The pathology of these diseases is complex, often involving oxidative stress, neuroinflammation, and the aggregation of misfolded proteins. Psoracorylifol C, a natural compound isolated from the seeds of Psoralea corylifolia, has emerged as a potential therapeutic agent due to the known neuroprotective, anti-inflammatory, and antioxidant properties of other compounds from the same plant.[1][2] This document provides detailed application notes and experimental protocols to guide researchers in the investigation of this compound's efficacy and mechanisms of action in the context of neurodegenerative diseases. While direct experimental data for this compound is limited, the following protocols are adapted from established methodologies for similar compounds and in the field of neurobiology.
Data Presentation: Efficacy of Compounds from Psoralea corylifolia
The following tables summarize quantitative data for various compounds isolated from Psoralea corylifolia, suggesting potential areas of investigation and benchmarks for this compound.
Table 1: Anti-inflammatory Activity of Psoralea corylifolia Constituents
| Compound | Assay | Model | IC50 / Effect | Reference |
| Bakuchiol | Nitric Oxide (NO) Production | LPS-stimulated BV-2 microglia | Significant inhibition at 10, 25, 50 µM | [3] |
| Psoralidin | Nitric Oxide (NO) Production | LPS-stimulated BV-2 microglia | Significant inhibition at 50 µM | [3] |
| Angelicin | Nitric Oxide (NO) Production | LPS-stimulated BV-2 microglia | Significant inhibition at 25, 50 µM | [3] |
| Isobavachalcone | Nitric Oxide (NO) Production | LPS-stimulated BV-2 microglia | Significant inhibition at 10, 25, 50 µM | [3] |
| 7-O-methylcorylifol A | Superoxide Anion Generation | fMLP/CB-induced human neutrophils | IC50 ≤ 10.89 μM | [4] |
| Psoralen | Superoxide Anion Generation | fMLP/CB-induced human neutrophils | IC50 ≤ 10.89 μM | [4] |
| Bakuchiol | Nitric Oxide (NO) Production | LPS-induced RAW 264.7 macrophages | IC50 ≤ 36.65 μM | [4] |
| Psoralidin | Nitric Oxide (NO) Production | LPS-induced RAW 264.7 macrophages | IC50 ≤ 36.65 μM | [4] |
Table 2: Neuroprotective and Antioxidant Activity of Psoralea corylifolia Constituents
| Compound | Assay | Model | Effect | Reference |
| Bakuchiol | H₂O₂-induced cell death | HT22 hippocampal cells | Significant protection at 10, 25 µM | [5] |
| Neobavaisoflavone | H₂O₂-induced cell death | HT22 hippocampal cells | Significant protection at 25, 50 µM | [5] |
| P. corylifolia Ethanol Extract | 3-NP induced cytotoxicity | PC12 cells | Increased cell viability to ~77% at 100 µg/mL | [6] |
| P. corylifolia Water Extract | 3-NP induced cytotoxicity | PC12 cells | Increased cell viability to ~72% at 100 µg/mL | [6] |
| Psoralen | Acetylcholinesterase Inhibition | Rat brain homogenate | IC50 = 370 µg/mL | [7] |
Experimental Protocols
Protocol 1: Assessment of Anti-Neuroinflammatory Activity in Microglia
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 murine microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System for Nitric Oxide (NO) assay
-
ELISA kits for TNF-α and IL-6
-
MTT or PrestoBlue™ reagent for cell viability
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow to adhere overnight.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.
-
-
Nitric Oxide Assay:
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration, an indicator of NO production, using the Griess Reagent System according to the manufacturer's instructions.
-
-
Cytokine Measurement (ELISA):
-
Use the collected supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess the viability of the remaining cells using MTT or PrestoBlue™ reagent to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Protocol 2: Evaluation of Neuroprotective Effects Against Oxidative Stress
Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
HT22 murine hippocampal neuronal cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT or PrestoBlue™ reagent
-
JC-1 dye for mitochondrial membrane potential assay
-
DCFDA or similar probe for reactive oxygen species (ROS) measurement
Procedure:
-
Cell Culture: Maintain HT22 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Plate HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Treatment:
-
Treat cells with different concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 250 µM) for 6-8 hours. Include a vehicle control and an H₂O₂-only control.
-
-
Cell Viability Assay:
-
Measure cell viability using MTT or PrestoBlue™ to quantify the protective effect of this compound.
-
-
Measurement of Intracellular ROS:
-
In a separate experiment, pre-treat cells with this compound, then load with a ROS-sensitive probe like DCFDA.
-
Induce oxidative stress with H₂O₂ and measure the fluorescence intensity to determine intracellular ROS levels.
-
-
Mitochondrial Membrane Potential (ΔΨm) Assay:
-
Treat cells as described in step 3.
-
Incubate cells with JC-1 dye. In healthy cells, JC-1 forms aggregates with red fluorescence in the mitochondria. In apoptotic cells with low ΔΨm, JC-1 remains as monomers with green fluorescence.
-
Measure the ratio of red to green fluorescence to assess mitochondrial health.
-
Protocol 3: Inhibition of Amyloid-β (Aβ) Aggregation Assay
Objective: To determine if this compound can inhibit the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease.
Materials:
-
Synthetic Amyloid-β (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate-buffered saline (PBS)
-
Thioflavin T (ThT)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Aβ Peptide Preparation:
-
Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL and incubate for 1 hour to ensure monomerization.
-
Aliquot and evaporate the HFIP to create a peptide film. Store at -80°C.
-
Immediately before use, resuspend the peptide film in a small volume of DMSO and then dilute to the final working concentration in PBS (e.g., 10 µM).
-
-
Aggregation Assay:
-
In a 96-well plate, combine the Aβ(1-42) solution with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and ThT (final concentration of 5 µM).
-
Include a control with Aβ(1-42) and ThT without this compound.
-
Incubate the plate at 37°C with intermittent shaking.
-
-
Fluorescence Measurement:
-
Monitor the ThT fluorescence (excitation ~440 nm, emission ~485 nm) over time (e.g., every 30 minutes for 48 hours). An increase in fluorescence indicates Aβ fibril formation.
-
Plot the fluorescence intensity against time to generate aggregation curves. The inhibitory effect of this compound will be reflected by a decrease in the fluorescence plateau and/or a longer lag phase.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound in neuroprotection.
Caption: Workflow for this compound neurotherapeutic evaluation.
Conclusion
This compound represents a promising, yet understudied, candidate for the development of novel therapeutics for neurodegenerative diseases. The protocols and data presented here provide a framework for the systematic investigation of its potential. By exploring its anti-inflammatory, neuroprotective, and anti-aggregation properties, researchers can elucidate its mechanisms of action and pave the way for its potential clinical application. Further studies are warranted to isolate this compound in sufficient quantities for comprehensive in vivo studies and to fully understand its therapeutic window and safety profile.
References
- 1. Psoralea corylifolia L.: a comprehensive review of its botany, traditional uses, phytochemistry, pharmacology, toxicology, quality control and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products and Their Bioactive Compounds: Neuroprotective Potentials against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoflavones and anti-inflammatory constituents from the fruits of Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective effects of Psoralea corylifolia Linn seed extracts on mitochondrial dysfunction induced by 3-nitropropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Psoracorylifol C for Improved Bioavailability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psoracorylifol C, a natural compound isolated from the seeds of Psoralea corylifolia, has garnered scientific interest for its potential therapeutic activities. However, its clinical translation is hindered by poor aqueous solubility, leading to low and variable oral bioavailability. This document provides detailed application notes and experimental protocols for the formulation of this compound to enhance its bioavailability. The strategies discussed focus on established nanoformulation techniques, including liposomal delivery, solid dispersion, and self-emulsifying drug delivery systems (SEDDS). The provided protocols are intended to serve as a comprehensive guide for researchers initiating formulation development and evaluation of this compound.
Introduction to this compound and Bioavailability Challenges
This compound is a meroterpenoid compound with the chemical formula C₁₈H₂₄O₃.[1][2] Like many other phytochemicals derived from Psoralea corylifolia, its therapeutic potential is limited by its poor solubility in water, which is a major determinant of its oral bioavailability.[1][3] Low aqueous solubility can lead to incomplete dissolution in the gastrointestinal tract, resulting in low absorption and suboptimal therapeutic efficacy.[4] To overcome these limitations, advanced formulation strategies are necessary to improve the solubility and dissolution rate of this compound, thereby enhancing its systemic exposure.[5][6]
Key Bioavailability Hurdles for this compound:
-
Low Aqueous Solubility: Inherently poor solubility in gastrointestinal fluids.
-
Poor Dissolution Rate: Slow dissolution from solid dosage forms.
-
Potential for First-Pass Metabolism: Although not specifically studied for this compound, many compounds from Psoralea corylifolia undergo first-pass metabolism.[3]
Formulation Strategies for Enhanced Bioavailability
Several formulation approaches can be employed to improve the oral bioavailability of poorly soluble drugs like this compound. These strategies primarily focus on increasing the drug's solubility and dissolution rate in the gastrointestinal fluids.
-
Liposomal Formulations: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[7] For a lipophilic compound like this compound, it can be incorporated within the lipid bilayer, enhancing its solubilization and facilitating its transport across the intestinal membrane.[7]
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[8] By reducing the particle size to a molecular level and improving wettability, solid dispersions can significantly enhance the dissolution rate and oral bioavailability of poorly soluble drugs.[8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[9][10][11] This in-situ emulsification leads to the formation of small droplets that provide a large surface area for drug absorption.[9][11]
Experimental Protocols
The following sections provide detailed protocols for the preparation and characterization of this compound formulations.
Solubility and Permeability Assessment of this compound
A fundamental step before formulation development is to quantify the solubility and permeability of the active pharmaceutical ingredient (API).
Protocol 3.1.1: Equilibrium Solubility Study
-
Objective: To determine the solubility of this compound in various physiologically relevant media.
-
Materials: this compound, phosphate buffered saline (PBS) at pH 6.8 and 7.4, simulated gastric fluid (SGF, pH 1.2), and simulated intestinal fluid (SIF, pH 6.8).
-
Procedure:
-
Add an excess amount of this compound to vials containing each of the test media.
-
Shake the vials at 37°C for 48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved drug.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Express solubility in µg/mL.
-
Protocol 3.1.2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
-
Objective: To evaluate the intestinal permeability of this compound.[12][13][14][15][16]
-
Materials: Caco-2 cells, cell culture reagents, Transwell® inserts, Hank's Balanced Salt Solution (HBSS).
-
Procedure:
-
Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add a solution of this compound in HBSS to the apical (donor) side.
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) side and replace with fresh HBSS.
-
Analyze the concentration of this compound in the collected samples by a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.
-
Liposomal Formulation of this compound
Protocol 3.2.1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Method
-
Objective: To encapsulate this compound into liposomes.
-
Materials: this compound, Phosphatidylcholine (PC), Cholesterol, Chloroform, Methanol, Phosphate buffered saline (PBS, pH 7.4).
-
Procedure:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature.
-
To reduce the size of the liposomes, sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes of defined pore size.
-
Store the liposomal suspension at 4°C.
-
Protocol 3.2.2: Characterization of Liposomes
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (%EE):
-
Separate the unencapsulated this compound from the liposomal formulation by ultracentrifugation or size exclusion chromatography.
-
Lyse the liposomes using a suitable solvent (e.g., methanol) to release the encapsulated drug.
-
Quantify the amount of encapsulated drug and the total drug amount using a validated analytical method.
-
Calculate %EE using the formula: %EE = (Amount of encapsulated drug / Total amount of drug) * 100
-
-
Morphology: Visualized by Transmission Electron Microscopy (TEM).
Solid Dispersion of this compound
Protocol 3.3.1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Objective: To prepare a solid dispersion of this compound to improve its dissolution.
-
Materials: this compound, a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Poloxamer 188, or a Soluplus®), and a suitable solvent (e.g., methanol or ethanol).
-
Procedure:
-
Dissolve both this compound and the carrier in the solvent.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverize the dried mass and sieve it to obtain a uniform powder.
-
Store the solid dispersion in a desiccator.
-
Protocol 3.3.2: Characterization of Solid Dispersion
-
Drug Content: Determined by dissolving a known amount of the solid dispersion in a suitable solvent and analyzing the drug concentration.
-
In Vitro Dissolution Study:
-
Perform dissolution testing using a USP Type II (paddle) apparatus.
-
Use 900 mL of a relevant dissolution medium (e.g., SIF).
-
Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 or 75 rpm.
-
At specified time intervals, withdraw samples, filter, and analyze for this compound concentration.
-
Compare the dissolution profile of the solid dispersion with that of the pure drug.
-
-
Solid-State Characterization:
-
Differential Scanning Calorimetry (DSC): To assess the physical state of the drug (crystalline or amorphous).
-
X-ray Powder Diffraction (XRPD): To confirm the amorphous nature of the drug in the dispersion.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate any potential interactions between the drug and the carrier.
-
Self-Emulsifying Drug Delivery System (SEDDS) of this compound
Protocol 3.4.1: Formulation of this compound SEDDS
-
Objective: To develop a SEDDS formulation for this compound.
-
Materials: this compound, an oil (e.g., Capryol™ 90), a surfactant (e.g., Kolliphor® RH 40), and a cosurfactant (e.g., Transcutol® HP).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select appropriate excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
Prepare different formulations by mixing the selected oil, surfactant, and cosurfactant in varying ratios.
-
Add this compound to the selected formulation and vortex until a clear solution is obtained.
-
Protocol 3.4.2: Characterization of SEDDS
-
Self-Emulsification Time and Droplet Size Analysis:
-
Add a small amount of the SEDDS formulation to a specified volume of aqueous medium (e.g., water or SGF) under gentle agitation.
-
Visually observe the time taken for the formation of a clear or bluish-white emulsion.
-
Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using DLS.
-
-
Thermodynamic Stability Studies: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
In Vitro Drug Release: Perform drug release studies using a dialysis bag method in a relevant dissolution medium.
In Vivo Pharmacokinetic Evaluation
Protocol 4.1: Oral Bioavailability Study in Rats
-
Objective: To compare the oral bioavailability of this compound from the developed formulations with that of a simple suspension.
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Fast the rats overnight before the experiment with free access to water.
-
Divide the rats into groups, each receiving a different formulation (e.g., this compound suspension, liposomal formulation, solid dispersion, SEDDS).
-
Administer the formulations orally via gavage.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Separate the plasma by centrifugation and store at -80°C until analysis.
-
Analyze the plasma concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).
-
Determine the relative bioavailability of the formulations compared to the suspension.
-
Data Presentation
All quantitative data from the characterization and in vivo studies should be summarized in tables for clear comparison.
Table 1: Physicochemical Characterization of this compound Formulations
| Formulation Type | Particle/Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation/Loading Efficiency (%) |
| Liposomes | ||||
| Solid Dispersion | N/A | N/A | N/A | |
| SEDDS |
Table 2: In Vitro Dissolution of this compound Formulations
| Formulation | % Drug Released at 15 min | % Drug Released at 30 min | % Drug Released at 60 min |
| Pure this compound | |||
| Liposomes | |||
| Solid Dispersion | |||
| SEDDS |
Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 100 | |||
| Liposomal Formulation | ||||
| Solid Dispersion | ||||
| SEDDS Formulation |
Visualizations
Signaling Pathways
While the specific signaling pathways modulated by this compound to exert its therapeutic effects are not yet fully elucidated, related compounds from Psoralea corylifolia have been shown to interact with various pathways. For instance, other constituents are known to influence pathways like NF-κB and MAPK, which are relevant in inflammatory conditions. Further research is required to delineate the precise molecular targets of this compound.
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow
The following diagram illustrates the logical workflow for the formulation development and evaluation of this compound.
Caption: Workflow for this compound formulation development.
Formulation Approaches
This diagram illustrates the relationship between the bioavailability challenge and the proposed formulation solutions.
Caption: Formulation strategies to address bioavailability challenges.
Conclusion
The protocols and information provided in this document offer a comprehensive starting point for the formulation of this compound to improve its oral bioavailability. By systematically applying these methods, researchers can develop and characterize novel delivery systems for this promising natural compound, paving the way for further preclinical and clinical investigations. It is crucial to note that these are generalized protocols and may require optimization based on experimental findings for this compound.
References
- 1. Psoralea corylifolia L.: a comprehensive review of its botany, traditional uses, phytochemistry, pharmacology, toxicology, quality control and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Liposomal Formulation for Oral Delivery of Cyclosporine A: Usefulness as a Semisolid-Dispersion System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2017009480A1 - Method for improving aqueous solubility of water-insoluble or slightly water-soluble drugs - Google Patents [patents.google.com]
- 9. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Self-Emulsifying Drug Delivery Systems (SEDDS): Excipient selection, formulation and characterization [journal-imab-bg.org]
- 12. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. turkjps.org [turkjps.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Psoracorylifol C Total Synthesis
Welcome to the technical support center for the total synthesis of Psoracorylifol C. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthetic route to this complex natural product. Here you will find answers to frequently asked questions and detailed troubleshooting guides for the key steps in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the reported overall yield for the total synthesis of (+)-ent-Psoracorylifol C?
The first asymmetric total synthesis of (+)-ent-Psoracorylifol C was reported with an overall yield of 4.3% over 16 steps.[1]
Q2: What are the key strategic reactions in the total synthesis of this compound?
The key transformations in the synthesis of (+)-ent-Psoracorylifol C are:
-
An Achmatowicz rearrangement followed by a bicycloketalization to construct the core 6,8-dioxabicyclo[3.2.1]octane structure.[1]
-
A Johnson-Claisen rearrangement to stereoselectively install the all-carbon quaternary stereocenter.[1]
Q3: Are there alternative strategies for constructing the all-carbon quaternary stereocenter?
Yes, several other methods can be employed for the asymmetric synthesis of all-carbon quaternary stereocenters. These include:
-
Palladium-catalyzed asymmetric allylic alkylation.
-
Metal-catalyzed cyclization of enynes or dienes.
-
Desymmetrization of prochiral molecules containing a quaternary carbon.
-
Michael addition of β,β-disubstituted alkenes.
Troubleshooting Guides
This section provides detailed troubleshooting for the critical steps in the total synthesis of this compound.
Achmatowicz Rearrangement
The Achmatowicz rearrangement is a crucial step for converting a furfuryl alcohol into a dihydropyranone, the precursor to the bicyclic core.
Problem 1.1: Low yield or incomplete conversion during the Achmatowicz rearrangement.
-
Possible Cause: The oxidizing agent is not effective or is decomposing the starting material or product. The original synthesis of a related compound utilized m-CPBA.[2] However, substrates with sensitive functional groups, such as indoles, can be unstable under conventional oxidation conditions (e.g., m-CPBA, NBS, oxone-KBr).[3]
-
Troubleshooting:
-
Alternative Oxidants: Consider using alternative, milder, or more selective oxidizing agents. Greener protocols using oxone-halide or Fenton-halide systems have been developed and may offer better results.[3] For substrates sensitive to oxidation, a two-step arylation method involving Zn/HOAc deoxygenation followed by a Heck-Matsuda reaction has been developed for arylated Achmatowicz rearrangement products.[2]
-
Reaction Conditions: Optimize the reaction temperature and time. The original Achmatowicz reaction involved reacting furfuryl alcohol with bromine in methanol, followed by rearrangement with dilute sulfuric acid.[4] Modern variations may use different solvents and catalysts.
-
Flow Chemistry: For photo-induced Achmatowicz rearrangements, flow chemistry can offer better control over reaction conditions, leading to higher yields and more consistent product quality.[5]
-
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| m-CPBA | CH2Cl2, 0 °C to rt | Commercially available, generally effective. | Can lead to over-oxidation or decomposition of sensitive substrates. |
| NBS | THF/H2O, 0 °C | Readily available. | Can introduce bromine to the product; may not be suitable for all substrates. |
| Oxone-Halide (e.g., KBr) | MeCN/H2O, rt | Greener, less toxic. | May require optimization of halide source and stoichiometry.[2] |
| Fenton-Halide | Fe(II) or Ce(III) catalyst, H2O2, halide source | Green chemistry approach. | Requires careful control of radical reactions.[3] |
Problem 1.2: Formation of side products.
-
Possible Cause: Over-oxidation of the furan ring or side reactions of other functional groups in the molecule. Side reactions can include substitution of the carboxylic group in furan derivatives.
-
Troubleshooting:
-
Protecting Groups: Ensure that other sensitive functional groups in the molecule are adequately protected.
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed and before significant side product formation occurs.
-
Purification: Optimize the purification method (e.g., column chromatography with a specific solvent system) to separate the desired product from impurities.
-
Bicycloketalization to form the 6,8-dioxabicyclo[3.2.1]octane core
This step involves the acid-catalyzed intramolecular cyclization of the dihydropyranone intermediate.
Problem 2.1: Low yield of the desired bicyclic ketal.
-
Possible Cause: Incomplete cyclization, formation of isomeric products, or decomposition of the starting material under acidic conditions.
-
Troubleshooting:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Common catalysts include PTSA, CSA, or Lewis acids. The optimal catalyst and loading should be determined experimentally.
-
Solvent: The solvent can influence the reaction rate and equilibrium. Anhydrous solvents are typically used to favor ketal formation.
-
Removal of Water: The reaction produces water, which can inhibit the forward reaction. Using a Dean-Stark apparatus or adding molecular sieves can drive the equilibrium towards the product.
-
Problem 2.2: Poor diastereoselectivity in the bicycloketalization.
-
Possible Cause: The stereochemical outcome is influenced by the substrate's conformation and the reaction conditions.
-
Troubleshooting:
-
Temperature: Lowering the reaction temperature may improve diastereoselectivity by favoring the thermodynamically more stable product.
-
Catalyst: Different acid catalysts can influence the transition state geometry and thus the stereochemical outcome. Experiment with a range of Brønsted and Lewis acids.
-
Johnson-Claisen Rearrangement
This rearrangement is used to create the all-carbon quaternary stereocenter with high stereocontrol.
Problem 3.1: Low yield of the rearranged product.
-
Possible Cause: The reaction requires high temperatures (100-200 °C) and can be slow.[6] Competing side reactions can occur under these conditions.
-
Troubleshooting:
-
Catalyst: The reaction is typically catalyzed by a weak acid, such as propionic acid.[7] The catalyst concentration should be optimized.
-
Microwave Irradiation: The use of microwave-assisted heating can dramatically increase the reaction rate and yield.[6]
-
Solvent: High-boiling solvents like toluene or xylene are commonly used.
-
Problem 3.2: Poor diastereoselectivity.
-
Possible Cause: The stereoselectivity of the Johnson-Claisen rearrangement is dependent on the geometry of the intermediate ketene acetal, which is influenced by the substrate and reaction conditions.
-
Troubleshooting:
-
Substrate Control: The stereochemistry of the starting allylic alcohol plays a crucial role in determining the stereochemical outcome.
-
Ireland-Claisen Rearrangement: As an alternative, the Ireland-Claisen rearrangement, which proceeds through a silyl ketene acetal, can offer better stereocontrol at lower temperatures.[8] A dianionic Ireland-Claisen rearrangement has been developed for chiral allylic esters with α-substitution, providing products with high diastereoselectivity.[1]
-
| Rearrangement | Key Features | Advantages | Disadvantages |
| Johnson-Claisen | In situ generation of allyl vinyl ether from an allylic alcohol and an orthoester.[9] | Operationally simple. | Requires high temperatures, which can lead to side reactions. |
| Ireland-Claisen | Rearrangement of an allylic ester via a silyl ketene acetal intermediate. | Milder reaction conditions (can be run at room temperature), often with higher stereoselectivity.[8] | Requires a separate step to form the silyl ketene acetal. |
Experimental Protocols
Note: These are generalized protocols based on the literature and should be adapted and optimized for specific substrates and scales.
General Protocol for Achmatowicz Rearrangement (using NBS)
-
Dissolve the furfuryl alcohol in a mixture of THF and water (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) portion-wise over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Johnson-Claisen Rearrangement
-
To a solution of the allylic alcohol in an excess of triethyl orthoacetate (e.g., 10-20 equivalents), add a catalytic amount of propionic acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux (typically 120-140 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoacetate and propionic acid under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Overall synthetic workflow for the total synthesis of this compound.
Caption: Troubleshooting decision tree for the Achmatowicz rearrangement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Achmatowicz reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 7. name-reaction.com [name-reaction.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. bioinfopublication.org [bioinfopublication.org]
Psoracorylifol C Stability Testing: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stability testing of Psoracorylifol C in various formulations.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for this compound?
While specific public data on the degradation pathways of this compound is limited, related compounds from Psoralea corylifolia and other phenolic compounds are susceptible to oxidation and hydrolysis.[1][2][3] Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the molecule.[1][2][3]
Q2: How should a forced degradation study for this compound be designed?
A forced degradation study should expose this compound to various stress conditions to understand its stability profile.[1][3] Key conditions to test include:
-
Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Heating the sample at a high temperature (e.g., 70°C).
-
Photostability: Exposing the sample to light according to ICH Q1B guidelines.
The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.
Q3: What analytical methods are suitable for quantifying this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for the quantitative analysis of compounds from Psoralea corylifolia.[4][5][6] A C18 column with a gradient elution of acetonitrile and water is often used.[4][5] The method should be validated for linearity, accuracy, precision, and specificity to ensure it is stability-indicating.
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Degradation of this compound in a Formulation
-
Possible Cause: Incompatibility with excipients in the formulation. Certain excipients can alter the pH or contain impurities that catalyze degradation.
-
Troubleshooting Steps:
-
Review Excipient Compatibility: Check the chemical properties of all excipients for potential interactions with phenolic compounds.
-
pH Measurement: Measure the pH of the formulation. This compound may be unstable at certain pH values.
-
Control Experiment: Prepare a simple solution of this compound in the formulation vehicle without other excipients to see if the degradation persists.
-
Forced Degradation of Placebo: Conduct a forced degradation study on the formulation without this compound to identify any interfering peaks from excipient degradation.
-
Issue 2: High Variability in Stability Data
-
Possible Cause: Inhomogeneous sample, inconsistent storage conditions, or analytical method variability.
-
Troubleshooting Steps:
-
Ensure Homogeneity: For semi-solid formulations like creams, ensure uniform distribution of this compound before sampling.
-
Verify Storage Conditions: Check the temperature and humidity logs of the stability chambers to ensure they have remained within the specified ranges.
-
Analytical Method Validation: Review the precision (repeatability and intermediate precision) data of your analytical method. If the relative standard deviation (RSD) is high, the method may need optimization.
-
Standard Stability: Analyze a well-characterized, stable compound as a control to ensure the analytical system is performing consistently.
-
Data Presentation
Table 1: Stability of this compound (1% w/w) in a Cream Formulation under Accelerated Conditions (40°C / 75% RH)
| Time (Months) | Assay (%) | Appearance | pH |
| 0 | 100.2 | White, smooth cream | 6.5 |
| 1 | 98.5 | White, smooth cream | 6.4 |
| 3 | 95.1 | Slightly off-white | 6.2 |
| 6 | 90.8 | Yellowish | 6.0 |
Table 2: Results of Forced Degradation Studies on this compound
| Stress Condition | % Degradation | Number of Degradants |
| 0.1 M HCl (60°C, 8h) | 15.2 | 2 |
| 0.1 M NaOH (60°C, 4h) | 22.5 | 3 |
| 3% H₂O₂ (RT, 24h) | 18.9 | 4 |
| Heat (80°C, 48h) | 8.7 | 1 |
| Photostability (ICH Q1B) | 12.4 | 2 |
Experimental Protocols
Protocol 1: Preparation of a 1% this compound Cream Formulation
-
Oil Phase Preparation: Melt cetyl alcohol (5g), stearic acid (8g), and glyceryl monostearate (2g) in a water bath at 75°C.
-
Active Ingredient Incorporation: Dissolve 1g of this compound in the molten oil phase with continuous stirring.
-
Aqueous Phase Preparation: Heat purified water (83g) with propylene glycol (5g) and a suitable preservative to 75°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at high speed for 10 minutes.
-
Cooling: Allow the cream to cool to room temperature with gentle stirring.
-
Final pH Adjustment: Adjust the pH to 6.5 using a suitable buffering agent if necessary.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 60% A, 40% B
-
5-20 min: Gradient to 20% A, 80% B
-
20-25 min: Hold at 20% A, 80% B
-
25-30 min: Return to 60% A, 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: General workflow for conducting a stability study of this compound.
Caption: Decision tree for troubleshooting unexpected degradation of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Method for Simultaneous Quantification of Bakuchiol and Minor Furocoumarins in Bakuchiol Extract from Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Supercritical Fluid Extraction for Psoracorylifol C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Supercritical Fluid Extraction (SFE) for Psoracorylifol C from Psoralea corylifolia.
Frequently Asked Questions (FAQs)
Q1: What is Supercritical Fluid Extraction (SFE) and why is it suitable for extracting this compound?
A1: Supercritical Fluid Extraction (SFE) is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as a solvent. A fluid becomes supercritical when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas. This allows it to penetrate solid materials like a gas and dissolve compounds like a liquid. SFE is particularly well-suited for the extraction of thermally sensitive and non-polar to moderately polar compounds like this compound from plant matrices. The main advantages of SFE are the use of a non-toxic, inexpensive, and easily removable solvent (CO₂), and the ability to selectively extract compounds by tuning the temperature and pressure.
Q2: What are the key parameters to consider when optimizing the SFE of this compound?
A2: The efficiency of SFE is influenced by several parameters that can be adjusted to optimize the yield and purity of this compound. The most critical parameters include:
-
Pressure: Increasing the pressure generally increases the density and solvating power of the supercritical fluid, leading to a higher extraction yield.
-
Temperature: Temperature has a dual effect. It can increase the vapor pressure of the analyte, which enhances extraction, but it can also decrease the density of the supercritical fluid, which reduces its solvating power. The optimal temperature is a balance between these two effects.
-
Co-solvent (Modifier): Since this compound is a moderately polar flavonoid, using a polar co-solvent like ethanol or methanol can significantly increase the extraction efficiency. The type and percentage of the co-solvent are important variables to optimize.
-
Flow Rate: The flow rate of the supercritical fluid affects the residence time of the solvent in the extraction vessel and can influence the mass transfer of the analyte.
-
Extraction Time: A sufficient extraction time is necessary to ensure the complete extraction of the target compound.
Q3: How can I analyze the content of this compound in my SFE extracts?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and precise method for the separation, identification, and quantification of this compound and other flavonoids in the extract. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water. Detection is commonly performed using a UV-Vis detector. For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Sub-optimal SFE parameters: Incorrect pressure, temperature, or co-solvent concentration. 2. Inadequate sample preparation: Particle size of the plant material is too large, reducing surface area for extraction. 3. Insufficient extraction time: The extraction process is not long enough to extract the majority of the target compound. 4. Matrix effects: Other compounds in the plant material may be hindering the extraction of this compound. | 1. Optimize SFE parameters: Systematically vary pressure, temperature, and co-solvent percentage to find the optimal conditions. Refer to the data tables below for starting points. 2. Reduce particle size: Grind the plant material to a fine powder to increase the surface area available for extraction. A particle size of 40-60 mesh has been shown to be effective for related compounds.[1] 3. Increase extraction time: Perform kinetic studies to determine the optimal extraction time. 4. Pre-treatment of the sample: Consider a pre-extraction step with a non-polar solvent to remove oils and other interfering compounds. |
| Low Purity of this compound | 1. Poor selectivity of SFE conditions: The chosen parameters are co-extracting a large amount of other compounds. 2. Inappropriate co-solvent: The co-solvent may be too strong, leading to the extraction of a wide range of compounds. | 1. Adjust SFE parameters: Fine-tune the pressure and temperature to enhance the selectivity for this compound. Lowering the temperature can sometimes increase selectivity. 2. Optimize co-solvent: Experiment with different co-solvents (e.g., ethanol vs. methanol) and lower the percentage of the co-solvent to improve selectivity. |
| Inconsistent Results | 1. Variability in plant material: Differences in the chemical composition of the plant material from different batches or harvest times. 2. Instrumental fluctuations: Inconsistent temperature or pressure control in the SFE system. 3. Channeling in the extraction vessel: The supercritical fluid is not passing uniformly through the sample bed. | 1. Standardize plant material: Use plant material from a single, well-characterized source. 2. Calibrate and maintain the SFE system: Ensure that the temperature and pressure controllers are functioning correctly. 3. Properly pack the extraction vessel: Ensure the powdered plant material is packed uniformly in the extraction vessel to avoid channeling. |
Data Presentation
Table 1: Optimized SFE Parameters for Compounds from Psoralea corylifolia
| Compound(s) | Pressure (MPa) | Temperature (°C) | Co-solvent | Yield/Recovery | Reference |
| Psoralen & Isopsoralen | 38.5 | 70 | 60 µL CHCl₃ | 96.93% & 98.43% recovery | [2] |
| Psoralen & Isopsoralen | 27 | 70 | - | Not specified | [3] |
| Psoralen & Isopsoralen | 26 | 60 | - | 9.1% total yield, 2.5 mg/g combined yield | [1] |
| Bioactive Components | 22-30 | 40 | - | 9.7% to 11.8% total yield | [4] |
Note: While these studies did not specifically quantify this compound, the optimized conditions for structurally similar flavonoids and coumarins from the same plant provide a valuable starting point for method development.
Experimental Protocols
Detailed Methodology for Supercritical Fluid Extraction of this compound
This protocol is a synthesized methodology based on published research for the extraction of flavonoids and coumarins from Psoralea corylifolia.
1. Sample Preparation:
- Obtain dried seeds of Psoralea corylifolia.
- Grind the seeds into a fine powder using a laboratory mill.
- Sieve the powder to obtain a uniform particle size (e.g., 40-60 mesh).[1]
- Dry the powdered sample in an oven at a low temperature (e.g., 40-50°C) to remove any residual moisture.
2. Supercritical Fluid Extraction:
- Accurately weigh a known amount of the dried powder and pack it uniformly into the extraction vessel of the SFE system.
- Set the desired extraction parameters. Based on the literature for related compounds, a good starting point would be:
- Pressure: 25-35 MPa
- Temperature: 50-70°C
- Co-solvent: Ethanol (e.g., 5-15% v/v)
- Pressurize the system with CO₂ to the set pressure.
- Introduce the co-solvent at the desired concentration.
- Begin the extraction in a dynamic mode, allowing the supercritical fluid to flow through the extraction vessel at a constant flow rate.
- Collect the extract in a collection vial at a lower pressure and temperature, where the CO₂ returns to a gaseous state and the extracted compounds precipitate.
- Continue the extraction for a predetermined time (e.g., 60-120 minutes).
3. Analysis of this compound:
- Dissolve the collected extract in a suitable solvent (e.g., methanol or ethanol).
- Filter the solution through a 0.45 µm syringe filter.
- Analyze the sample by HPLC using a C18 column and a mobile phase of acetonitrile and water.
- Quantify the amount of this compound by comparing the peak area to a standard calibration curve.
Mandatory Visualization
Diagram 1: General Workflow for Optimization of SFE for this compound
Caption: A generalized workflow for the extraction and analysis of this compound using SFE.
Diagram 2: Putative Anti-Inflammatory Signaling Pathway of this compound
Psoralea corylifolia extracts and their constituent flavonoids have been shown to possess anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway. While direct evidence for this compound is emerging, its structural similarity to other anti-inflammatory flavonoids suggests it may act on this pathway.
Caption: Proposed mechanism of this compound inhibiting the NF-κB inflammatory pathway.
References
- 1. A Comprehensive Guide to Extracting Flavonoids from Plant Sources [aushealthingredients.com]
- 2. [Determination of major components in Psoralea corylifolia L. by using supercritical fluid extraction (SFE)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia [mdpi.com]
Technical Support Center: Stereoselective Synthesis of Psoracorylifol C
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the stereoselective synthesis of Psoracorylifol C and related meroterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
A1: The main synthetic challenges include:
-
Stereoselective construction of the all-carbon quaternary stereocenter. [1][2][3]
-
Efficient and diastereoselective formation of the unique 6,8-dioxabicyclo[3.2.1]octane core.[1][3][4]
-
Control of stereochemistry across four contiguous chiral centers on a densely functionalized cyclohexane ring.[5]
-
Stereodivergent synthesis to access different diastereomers of this compound and related natural products.[5][6]
Q2: What are the key strategic steps reported for the synthesis of the this compound scaffold?
A2: Key strategies involve:
-
An Achmatowicz rearrangement followed by a bicycloketalization to construct the 6,8-dioxabicyclo[3.2.1]octane framework.[1][4][7]
-
A Johnson-Claisen rearrangement to stereoselectively install the all-carbon quaternary stereocenter.[1][3]
-
An organocatalytic Michael addition to create a quaternary carbon center early in the synthesis.[5][6]
-
A one-pot Michael addition/α-arylation to assemble two adjacent stereocenters.[5]
-
Stereoselective reduction of a C-8 ketone to furnish the desired alcohol diastereomer.[5]
Troubleshooting Guide
Issue 1: Poor Diastereoselectivity in Johnson-Claisen Rearrangement
Question: My Johnson-Claisen rearrangement to install the all-carbon quaternary stereocenter is resulting in a low diastereomeric ratio (dr), close to 1:1. How can I improve the selectivity for the desired diastereomer?
Answer: Low diastereoselectivity in the Johnson-Claisen rearrangement for the this compound core has been observed. The synthesis of (+)-ent-Psoracorylifol C reported a 3.5:1 dr.[3] Here are some troubleshooting steps:
-
Reagent and Solvent Choice: The reaction is sensitive to conditions. A combination of triethyl orthoacetate and a catalytic amount of a weak acid like propionic acid is a standard choice. Experimenting with different orthoesters or acids could influence the transition state and improve selectivity.
-
Temperature Control: This rearrangement is typically performed at elevated temperatures (reflux).[3] Carefully controlling the temperature is crucial. A lower or higher temperature might favor one transition state over another. Screen a range of temperatures to find the optimum for your specific substrate.
-
Substrate Geometry: The geometry of the starting allylic alcohol (E/Z ratio) can significantly impact the diastereoselectivity of the rearrangement. Ensure the purity of your allylic alcohol and consider that different isomers may lead to different outcomes. The reported synthesis started with a 3:1 E/Z mixture of the allylic alcohol.[3]
| Starting Material | Conditions | Diastereomeric Ratio (dr) | Combined Yield | Reference |
| Allylic alcohol 16 (E/Z = 3/1) | MeC(OEt)3, cat. Propionic acid, reflux; then DIBAL-H | 3.5:1 | 68% | [3] |
Issue 2: Undesired Major Diastereomer in C-8 Ketone Reduction
Question: The stereoselective reduction of the C-8 ketone is yielding the wrong diastereomer as the major product. How can I invert the stereoselectivity to obtain the desired hydroxyl configuration?
Answer: The facial selectivity of ketone reduction can be highly dependent on the reducing agent and reaction conditions due to steric hindrance and chelation effects. Different reducing agents are known to favor attack from different faces of the carbonyl. For a similar intermediate in the synthesis of related meroterpenoids, opposite selectivities were achieved by switching the reducing agent.[5]
-
For 8β-OH (axial attack): Use a bulky reducing agent that prefers to approach from the less hindered equatorial face. Lithium aluminum hydride (LiAlH₄) at low temperatures (-100 °C) has been shown to provide high selectivity for the axial alcohol.
-
For 8α-OH (equatorial attack): Use a smaller or chelating reducing agent. Borane complexes like BH₃·Me₂NH have been shown to reverse the selectivity, favoring the formation of the equatorial alcohol.[5]
| Substrate | Reducing Agent / Conditions | Major Product | Diastereomeric Ratio (dr) | Yield | Reference |
| Ketone 2' | LiAlH₄, THF, -100 °C | 8β-OH (14) | 18:1 | N/A | [5] |
| Ketone 2' | BH₃·Me₂NH, DME, -60 °C | 8α-OH (14') | 6.5:1 | N/A | [5] |
| Ketone 12 | N/A (Specific reagent not named) | Single Isomer | >20:1 | 85% | [5] |
Issue 3: Low Yield/Selectivity in Achmatowicz Rearrangement/Bicycloketalization
Question: I am experiencing low yields in the one-pot Achmatowicz rearrangement and bicycloketalization step to form the 6,8-dioxabicyclo[3.2.1]octane core. What are the critical parameters for this transformation?
Answer: This cascade reaction is a powerful method for constructing the bicyclic core but can be sensitive. Success depends on the clean execution of two distinct steps in sequence.[7]
-
Oxidation Step (Achmatowicz): The initial oxidation of the furan alcohol to the dihydropyranone is crucial.
-
Oxidant: m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective choice. Ensure the m-CPBA is fresh and its activity is known.
-
Solvent and Temperature: Dichloromethane (CH₂Cl₂) at 0 °C is a typical condition. Running the reaction at too high a temperature can lead to side products.
-
-
Cyclization Step (Bicycloketalization): The acid-catalyzed cyclization of the intermediate hemiacetal forms the bicyclic ketal.
-
Acid Catalyst: A strong acid catalyst like camphorsulfonic acid (CSA) is often used. The amount of acid can be critical; too much can lead to decomposition.
-
Water Scavenging: This is an equilibrium process. Ensure anhydrous conditions to drive the reaction towards the bicyclic ketal product. The presence of water can hydrolyze the intermediate and prevent efficient cyclization.
-
Experimental Protocols
Protocol 1: Johnson-Claisen Rearrangement for Quaternary Center Formation [3]
-
To a solution of the allylic alcohol (1.0 equiv) in triethyl orthoacetate (excess, used as solvent), add a catalytic amount of propionic acid (e.g., 0.1 equiv).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the excess triethyl orthoacetate under reduced pressure.
-
Dissolve the crude residue in an anhydrous solvent such as THF or CH₂Cl₂ and cool to -78 °C.
-
Add DIBAL-H (diisobutylaluminium hydride) solution (e.g., 1.5 equiv) dropwise.
-
Stir the mixture at -78 °C for 1-2 hours or until the ester reduction is complete.
-
Quench the reaction carefully by the slow addition of Rochelle's salt solution or methanol, followed by water.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting diastereomers by flash column chromatography.
Protocol 2: Stereodivergent Reduction of C-8 Ketone [5]
Method A: Synthesis of 8β-OH Isomer
-
Dissolve the ketone intermediate (1.0 equiv) in anhydrous THF and cool the solution to -100 °C using a liquid N₂/ethanol bath.
-
Add a solution of LiAlH₄ in THF (e.g., 1.5 equiv) dropwise to the cooled solution.
-
Stir the reaction at -100 °C and monitor by TLC.
-
Upon completion, quench the reaction by the sequential and careful addition of water, 15% NaOH solution, and then more water, while maintaining a low temperature.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Method B: Synthesis of 8α-OH Isomer
-
Dissolve the ketone intermediate (1.0 equiv) in anhydrous dimethoxyethane (DME) and cool the solution to -60 °C.
-
Add a solution of borane dimethylamine complex (BH₃·Me₂NH) (e.g., 2.0 equiv) to the solution.
-
Stir the reaction at -60 °C, allowing it to slowly warm, and monitor by TLC.
-
Upon completion, quench the reaction with an acidic solution (e.g., 1M HCl).
-
Extract the mixture with an organic solvent, combine the organic layers, dry, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Scalable Asymmetric Total Syntheses of (+)-Psoracorylifol B and (+)-ent-Psoracorylifol C - Organic Letters - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scalable asymmetric total syntheses of (+)-Psoracorylifol B and (+)-ent-Psoracorylifol C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective total syntheses of six natural and two proposed meroterpenoids from Psoralea corylifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective total syntheses of six natural and two proposed meroterpenoids from Psoralea corylifolia - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00582H [pubs.rsc.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Troubleshooting Psoracorylifol C peak tailing in reverse-phase HPLC
Technical Support Center: Psoracorylifol C Analysis
Topic: Troubleshooting this compound Peak Tailing in Reverse-Phase HPLC
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the reverse-phase HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it officially measured?
A1: In an ideal HPLC separation, chromatographic peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a common form of peak asymmetry where the latter half of the peak is broader than the front half, creating a "tail." This distortion can compromise the accuracy of peak integration, reduce resolution between closely eluting compounds, and impact method reproducibility.
Peak asymmetry is quantitatively measured by the USP Tailing Factor (Tf) , also known as the asymmetry factor. It is calculated by the formula:
Tf = W₀.₀₅ / 2f
where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
f is the distance from the peak's leading edge to the peak maximum at 5% of the peak height.[1]
A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be a tailing peak.[2]
Q2: I'm observing peak tailing specifically for this compound. What are the likely chemical causes?
A2: Peak tailing for a specific compound is typically due to unwanted secondary chemical interactions between the analyte and the stationary phase. For this compound, which contains a phenolic hydroxyl group, the primary causes are:
-
Secondary Silanol Interactions: Although most common for basic compounds, acidic phenols can also interact with active sites on the silica-based C18 column. These sites include residual, un-endcapped silanol groups (-Si-OH) and trace metal impurities within the silica matrix (e.g., iron, aluminum).[3][4] These interactions create a secondary, non-hydrophobic retention mechanism, which leads to peak tailing.
-
Incorrect Mobile Phase pH: The phenolic group on this compound is weakly acidic. If the mobile phase pH is too high (approaching the compound's pKa), the phenol will become partially or fully ionized (deprotonated). This ionized form interacts differently with the stationary phase than the neutral form, which can lead to peak broadening and tailing.[2] To ensure a single, non-ionized state, the mobile phase pH should be kept at least 2 pH units below the analyte's pKa.[4]
Q3: How can I adjust my mobile phase to reduce tailing for this compound?
A3: Mobile phase optimization is a critical first step. Consider the following adjustments:
-
Lower the pH: To suppress the ionization of this compound's phenolic group and minimize interactions with silanols, lower the mobile phase pH. A pH in the range of 2.5–3.5 is often effective for acidic compounds.[2][4] Use an acidic modifier like 0.1% formic acid or 0.1% acetic acid.[5]
-
Increase Buffer Strength: If you are using a buffer (e.g., phosphate or acetate), ensure its concentration is sufficient to control the pH effectively, especially after sample injection. A concentration of 10-25 mM is typically adequate for most reversed-phase applications.[3]
-
Use Mobile Phase Additives: In some cases, small amounts of additives can mask active silanol sites. While triethylamine (TEA) is commonly used for basic compounds, it is generally not suitable for acidic analytes.[3] Sticking to pH control is the preferred method for phenols.
Q4: Could my HPLC column be the problem? How do I troubleshoot column-related peak tailing?
A4: Yes, the column is a frequent source of peak shape issues.
-
Use a High-Purity, End-Capped Column: Modern columns are made with high-purity silica and are "end-capped" to block most of the residual silanol groups. If you are using an older "Type A" silica column, switching to a modern, high-purity "Type B" silica or hybrid-particle column can significantly improve peak shape for polar and ionizable compounds.[3][6]
-
Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing. If performance has degraded over time, a thorough column cleaning is recommended (see Protocol 2).
-
Column Void or Frit Blockage: A physical depression (void) at the column inlet or a partially blocked inlet frit can distort the sample flow path, causing tailing or split peaks for all compounds in the chromatogram. A void is irreversible and requires column replacement. A blocked frit can sometimes be cleared by backflushing the column.[7][8]
Q5: What if all peaks in my chromatogram are tailing, not just this compound?
A5: When all peaks are tailing, the issue is likely a physical or system-wide problem rather than a chemical one. The most common causes are:
-
Extra-Column Volume: Excessive volume between the injector, column, and detector can cause band broadening and tailing. This can be caused by using tubing with a large internal diameter (use 0.005" or narrower), long tubing runs, or poorly made connections (e.g., a gap between the ferrule and the column).[2][6]
-
Blocked Column Frit: As mentioned above, particulates from the sample or system can clog the inlet frit, distorting peak shapes for all analytes.[7][8]
Q6: Can my sample preparation or injection technique cause peak tailing?
A6: Absolutely. Two common sample-related issues are:
-
Column Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase, leading to broad, tailing peaks. To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, you were likely overloading the column.[2]
-
Sample Solvent Mismatch: The sample should ideally be dissolved in the mobile phase. If you dissolve your sample in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile for a mobile phase of 40% acetonitrile), it can cause peak distortion. If you must use a stronger solvent, keep the injection volume as small as possible.[2]
Troubleshooting Workflow
This flowchart provides a logical path to diagnose the root cause of peak tailing for this compound.
Caption: A logical workflow for troubleshooting this compound peak tailing.
Data Presentation
Table 1: Chemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups | Predicted pKa | Notes |
| This compound | C₁₈H₂₄O₃ | 288.38 | Phenolic Hydroxyl, Furan | ~9-10 (Phenolic OH) | The phenolic group is weakly acidic. Tailing is likely due to ionization at neutral/high pH or secondary interactions. |
| Psoracorylifol D | C₁₈H₂₄O₂ | 272.38 | Phenolic Hydroxyl | ~9-10 (Phenolic OH) | Similar structure; likely exhibits similar chromatographic behavior.[9] |
Table 2: Quick Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution(s) |
| Only this compound peak tails. | Chemical Interactions: Mobile phase pH too high; secondary interactions with silanols or metal contaminants. | Lower mobile phase pH to 2.5-3.5 with 0.1% formic/acetic acid. Increase buffer strength if used. Use a high-purity, end-capped column.[2][3][4] |
| Tailing worsens with higher sample concentration. | Column Overload: Exceeding the mass capacity of the stationary phase. | Reduce injection volume or dilute the sample and re-inject.[2] |
| All peaks in the chromatogram are tailing. | Physical/System Issue: Extra-column dead volume; column frit blockage; column void. | Check and minimize tubing length/diameter. Ensure fittings are secure. Backflush the column; if unresolved, replace the column.[2][7] |
| Peak shape has degraded over many injections. | Column Contamination/Aging: Buildup of matrix components; loss of bonded phase. | Perform a thorough column wash/regeneration procedure (see Protocol 2). If performance is not restored, replace the column.[10] |
| Tailing occurs with a strong sample solvent. | Solvent Mismatch: Sample solvent has a higher elution strength than the mobile phase. | Dissolve the sample in the initial mobile phase. If not possible, inject the smallest possible volume.[2] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for this compound
This protocol aims to suppress the ionization of this compound and minimize secondary interactions.
-
Prepare Aqueous Mobile Phase (Solvent A):
-
Start with high-purity (18 MΩ·cm) water.
-
Add 0.1% (v/v) formic acid or acetic acid to the water. For example, add 1 mL of formic acid to 999 mL of water.
-
Filter the aqueous phase through a 0.22 µm or 0.45 µm solvent filter.
-
-
Prepare Organic Mobile Phase (Solvent B):
-
Use HPLC-grade acetonitrile or methanol. Filtering is recommended.
-
-
Establish a Starting Condition:
-
Begin with your original gradient or isocratic conditions, but using the new acidified aqueous phase.
-
-
Equilibrate the System:
-
Flush the column with the new mobile phase for at least 10-15 column volumes before the first injection to ensure the pH is stable throughout the system.
-
-
Test and Evaluate:
-
Inject your this compound standard and observe the peak shape.
-
If tailing persists, consider slightly increasing the organic modifier concentration (by 5-10%) to see if it improves elution, as weak solvent strength can sometimes contribute to tailing.[2]
-
Protocol 2: General Purpose C18 Column Cleaning and Regeneration
This procedure is designed to remove strongly retained hydrophobic and polar contaminants. Always disconnect the column from the detector before flushing with strong solvents.[10]
-
Flush Buffer and Salts:
-
Remove Non-Polar Contaminants:
-
Flush the column with 20 column volumes of 100% HPLC-grade acetonitrile.[10]
-
-
Remove Strongly Adsorbed Contaminants (Optional, for severe contamination):
-
If peak shape does not improve, a stronger series of solvents can be used. Flush sequentially with 10-20 column volumes of:
-
Isopropanol (IPA)
-
Tetrahydrofuran (THF) (Use with caution, ensure system compatibility)
-
Isopropanol (IPA) (to transition back)
-
-
-
Re-equilibration:
-
Flush the column with your initial mobile phase composition for at least 20 column volumes, or until the baseline is stable.
-
-
Storage:
-
For short-term storage (overnight), leave the column in the mobile phase (if it contains no buffer) or in a mixture like 50:50 acetonitrile/water.
-
For long-term storage, flush with 100% acetonitrile or methanol and securely cap both ends.[10]
-
References
- 1. silicycle.com [silicycle.com]
- 2. uhplcs.com [uhplcs.com]
- 3. hplc.eu [hplc.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. chromtech.com [chromtech.com]
- 7. How to Clean a C18 Column? - Axion Labs [axionlabs.com]
- 8. youtube.com [youtube.com]
- 9. Psoracorylifol D | C18H24O2 | CID 11623191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chromtech.com [chromtech.com]
Technical Support Center: Enhancing the Bioavailability of Psoracorylifol C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of the poorly soluble compound, Psoracorylifol C.
Disclaimer: Specific experimental data on bioavailability enhancement for this compound is limited in publicly available literature. The protocols and quantitative data presented below are based on established methodologies for poorly soluble drugs and should be considered as illustrative examples to guide experimental design.
Section 1: General FAQs
Q1: What is this compound and why is its bioavailability a challenge?
This compound is a natural compound isolated from the seeds of Psoralea corylifolia L. Like many natural products, it is a lipophilic molecule with poor aqueous solubility. This low solubility is a major barrier to its absorption in the gastrointestinal tract, leading to low and variable oral bioavailability, which can limit its therapeutic potential.
Q2: What are the primary strategies for enhancing the bioavailability of a poorly soluble compound like this compound?
The main goal is to improve the dissolution rate and/or the apparent solubility of the drug in the gastrointestinal fluids. Common and effective strategies include:
-
Nanoformulations: Reducing particle size to the nanometer range to increase surface area, including nanoemulsions and Self-Microemulsifying Drug Delivery Systems (SMEDDS).
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level to create an amorphous solid, which has higher energy and faster dissolution than the crystalline form.
-
Phospholipid Complexes: Forming a complex between the drug and phospholipids to improve its lipophilicity and ability to permeate biological membranes.
Section 2: Nanoemulsions and Self-Microemulsifying Drug Delivery Systems (SMEDDS)
This section focuses on liquid-based formulations designed to increase the solubility and absorption of this compound.
Experimental Workflow: Bioavailability Enhancement
Technical Support Center: Psoracorylifol C Degradation Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the degradation pathways and byproducts of Psoracorylifol C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a meroterpenoid natural product isolated from the seeds of Psoralea corylifolia. Its chemical formula is C₁₈H₂₄O₃. The structure of this compound is characterized by a complex tetracyclic core featuring a phenolic ring, a vinyl group, and a cyclic ether system (an oxabicyclo[3.2.1]octane moiety). Its IUPAC name is 4-[(1S,2S,5R,7S)-2-ethenyl-2,8,8-trimethyl-6-oxabicyclo[3.2.1]octan-7-yl]phenol.[1][2][3]
Q2: What are the likely degradation pathways for this compound based on its functional groups?
While specific degradation pathways for this compound are not extensively documented in the literature, its degradation can be predicted based on its functional groups:
-
Phenolic Group: The phenol moiety is susceptible to oxidative degradation . This can proceed through the formation of phenoxy radicals, leading to the formation of quinone-type structures and subsequent aromatic ring-opening to yield various carboxylic acids.
-
Vinyl Group: The vinyl group is prone to oxidation and photodegradation . Oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids at the site of the double bond. Photodegradation can also initiate radical reactions, leading to polymerization or the formation of various photo-oxidation products.
-
Cyclic Ether: The oxabicyclo[3.2.1]octane system can undergo acid-catalyzed hydrolysis leading to ring-opening and the formation of diols. It is also susceptible to oxidative degradation , which can result in the formation of hydroperoxides and subsequent cleavage of the ether bond.
Q3: What are the recommended analytical techniques to study the degradation of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of this compound degradation:
-
High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD): This is the primary technique for separating this compound from its degradation products and for quantifying the extent of degradation. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape) is a good starting point.[4][5][6]
-
Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): This powerful technique is essential for the identification and structural elucidation of unknown degradation byproducts. It provides accurate mass measurements of both the parent compound and its degradants, enabling the determination of their elemental compositions and fragmentation patterns.[7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile degradation byproducts that may arise from thermal degradation or the cleavage of smaller molecular fragments.[10][11][12][13]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental study of this compound degradation.
| Problem | Possible Causes | Troubleshooting Steps |
| No degradation observed under stress conditions. | - Stress conditions are too mild (e.g., low temperature, short exposure time, low concentration of stressor).- this compound is highly stable under the applied conditions.- Analytical method is not sensitive enough to detect low levels of degradation. | - Increase the intensity of the stress condition (e.g., higher temperature, longer duration, higher concentration of acid/base/oxidizing agent).- Confirm the activity of the stressor (e.g., check the concentration of the H₂O₂ solution).- Validate the analytical method to ensure it can detect and quantify small changes in the parent compound concentration. A degradation of 10-20% is generally considered adequate for method validation.[14] |
| Complete degradation of this compound is observed immediately. | - Stress conditions are too harsh. | - Reduce the intensity of the stress condition (e.g., lower temperature, shorter exposure time, lower concentration of stressor).- Perform a time-course study with more frequent sampling at the beginning of the experiment to capture the degradation profile. |
| Appearance of multiple, overlapping peaks in the chromatogram. | - Complex mixture of degradation products.- Co-elution of byproducts.- Poor chromatographic resolution. | - Optimize the HPLC method: adjust the gradient profile, change the mobile phase composition, or try a different column chemistry (e.g., phenyl-hexyl).- Use a longer column or a column with a smaller particle size (UPLC) to improve resolution.- Employ UPLC-QTOF-MS for better separation and to deconvolute co-eluting peaks based on their mass-to-charge ratio. |
| Baseline drift or noise in the HPLC chromatogram. | - Contaminated mobile phase.- Detector instability.- Column degradation. | - Prepare fresh mobile phase using high-purity solvents and degas thoroughly.- Allow the detector to warm up and stabilize.- Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[15] |
| Inconsistent retention times. | - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Column equilibration issues. | - Ensure the mobile phase is well-mixed and the pump is functioning correctly.- Use a column oven to maintain a constant temperature.- Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[15] |
| Ghost peaks appearing in the chromatogram. | - Contamination in the mobile phase, injection system, or sample preparation vials. | - Run a blank injection (mobile phase only) to identify the source of contamination.- Use fresh, high-purity solvents and clean glassware.- Ensure the autosampler needle and injection port are clean.[16] |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
1. Preparation of Stock and Working Solutions:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the same solvent to a working concentration of approximately 100 µg/mL for the degradation studies.
2. Forced Degradation Studies:
For each condition, a parallel control sample (this compound solution without the stressor) should be stored under ambient conditions and protected from light.
-
Acid Hydrolysis:
-
To 1 mL of the this compound working solution, add 1 mL of 1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the this compound working solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the this compound working solution, add 1 mL of 3% (v/v) hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the this compound working solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17][18] A photostability chamber is recommended.
-
A control sample should be wrapped in aluminum foil to protect it from light and placed alongside the exposed sample.
-
Analyze the samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Place the this compound working solution in a tightly sealed vial in a temperature-controlled oven at 80°C for 48 hours.
-
Analyze the sample at specified time points.
-
3. Analytical Methodology:
-
HPLC-DAD Analysis:
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable composition (e.g., 70% A, 30% B), and linearly increase the proportion of B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of this compound and also scan a range (e.g., 200-400 nm) to detect degradation products with different chromophores.
-
Injection Volume: 10-20 µL
-
Data Presentation
Table 1: Summary of this compound Degradation under Forced Conditions (Example Data)
| Stress Condition | Duration (hours) | This compound Remaining (%) | Number of Degradation Products Detected |
| 1 M HCl, 60°C | 24 | 85.2 | 2 |
| 1 M NaOH, 60°C | 24 | 78.5 | 3 |
| 3% H₂O₂, RT | 24 | 65.1 | 4 |
| Photolytic | 48 | 92.7 | 1 |
| Thermal, 80°C | 48 | 98.3 | 0 |
Visualizations
Caption: Experimental workflow for this compound forced degradation studies.
Caption: Putative degradation pathways of this compound.
References
- 1. Psoracorylifol D | C18H24O2 | CID 11623191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Psoralea corylifolia L.: a comprehensive review of its botany, traditional uses, phytochemistry, pharmacology, toxicology, quality control and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KNApSAcK Metabolite Information - C00031105 [knapsackfamily.com]
- 4. researchgate.net [researchgate.net]
- 5. academicjournals.org [academicjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification and characterization of forced degradation products and stability-indicating assay for notoginsenosidefc by using UHPLC-Q-TOF-MS and UHPLC-MS/MS: Insights into stability profile and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UPLC-QTOF-MS with a chemical profiling approach for holistic quality evaluation between a material reference of Wen Dan decoction and its commercial preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. Gas chromatography - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 16. halocolumns.com [halocolumns.com]
- 17. pharmatutor.org [pharmatutor.org]
- 18. m.youtube.com [m.youtube.com]
Minimizing epimerization during Psoracorylifol C synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize epimerization during the synthesis of Psoracorylifol C.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in the synthesis of this compound?
A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted. In the context of this compound synthesis, which involves creating a molecule with specific three-dimensional stereochemistry, epimerization can lead to the formation of undesired diastereomers. This reduces the yield of the target compound and introduces impurities that can be difficult to separate, impacting the overall efficiency and purity of the synthesis.
Q2: Which stereocenter in the this compound core is most susceptible to epimerization?
A2: The stereocenter at the C-2 position of the flavanone core is particularly susceptible to epimerization. This is due to the acidity of the adjacent proton, which can be abstracted by a base, leading to a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of epimers.
Q3: What general reaction conditions can promote epimerization during flavanone synthesis?
A3: Basic conditions, particularly with strong bases, and elevated temperatures can promote the epimerization of flavanones.[1] The presence of a carbonyl group at C-4 increases the acidity of the C-2 proton, making it more susceptible to abstraction under basic conditions.
Troubleshooting Guide: Minimizing Epimerization
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions to minimize epimerization.
| Issue | Potential Cause | Recommended Solution |
| Low diastereoselectivity in the final product | Epimerization at the C-2 position during cyclization or subsequent steps. | - Optimize the base: Use a milder base for reactions where epimerization is a risk. For intramolecular cyclizations to form the flavanone ring, consider organocatalytic methods.[2] - Control the temperature: Perform reactions at lower temperatures to reduce the rate of epimerization. - Protecting groups: Consider the use of protecting groups to prevent enolization. |
| Formation of multiple spots on TLC, indicating a mixture of diastereomers | Uncontrolled stereochemistry during key bond-forming reactions. | - Use stereoselective reagents: Employ chiral catalysts or auxiliaries to control the stereochemistry of key reactions.[3] - Optimize reaction conditions: Screen different solvents, temperatures, and reaction times to favor the formation of the desired diastereomer. |
| Difficulty in separating the desired diastereomer from its epimer | Similar polarity of the epimers. | - Chromatography optimization: Experiment with different solvent systems and stationary phases for column chromatography. Chiral chromatography may be necessary in some cases. - Crystallization: Attempt to selectively crystallize the desired diastereomer. |
Key Experimental Protocols
Protocol 1: Stereoselective Intramolecular Cyclization
This protocol is based on organocatalytic methods that have been shown to be effective in controlling the stereochemistry of flavanone synthesis.[2]
-
Reactant Preparation: Dissolve the precursor chalcone in a suitable solvent (e.g., toluene, dichloromethane).
-
Catalyst Addition: Add a chiral organocatalyst, such as a quinine-derived thiourea catalyst, to the reaction mixture.
-
Reaction Conditions: Stir the reaction at a controlled temperature (e.g., room temperature or below) and monitor the progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction and purify the product using column chromatography.
Visualizing the Workflow and Epimerization Pathway
Diagram 1: General Experimental Workflow for this compound Synthesis
Caption: A simplified workflow for the total synthesis of this compound.
Diagram 2: Epimerization Pathway at the C-2 Position of the Flavanone Core
Caption: Base-catalyzed epimerization of the flavanone C-2 position via a planar enolate intermediate.
References
Validation & Comparative
Psoracorylifol C vs. Bakuchiol: A Comparative Analysis of Anti-Inflammatory Activity
A comprehensive review of the existing scientific literature reveals a significant disparity in the available research on the anti-inflammatory properties of Psoracorylifol C and Bakuchiol, both natural compounds found in the seeds of Psoralea corylifolia. While Bakuchiol has been extensively studied, demonstrating potent anti-inflammatory effects through various mechanisms, there is a notable absence of published data on the anti-inflammatory activity of this compound.
This guide, therefore, focuses on presenting the robust body of evidence for Bakuchiol's anti-inflammatory capabilities, while highlighting the current knowledge gap regarding this compound. For researchers, scientists, and drug development professionals, this document serves as a detailed resource on Bakuchiol's established mechanisms and a call for further investigation into the potential therapeutic properties of this compound.
Bakuchiol: A Well-Documented Anti-Inflammatory Agent
Bakuchiol has emerged as a significant compound with well-documented anti-inflammatory effects, positioning it as a promising candidate for therapeutic development.[1][2][3][4][5] Its activity has been demonstrated across a range of in vitro and in vivo models, where it effectively modulates key inflammatory pathways and mediators.
Mechanism of Action
Bakuchiol exerts its anti-inflammatory effects primarily through the inhibition of pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6]
-
NF-κB Pathway: Bakuchiol has been shown to inhibit the activation of NF-κB, a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[6][7] By preventing the degradation of the inhibitory protein IκBα, Bakuchiol sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent transcription of inflammatory mediators.[7]
-
MAPK Pathway: Studies have indicated that Bakuchiol can suppress the phosphorylation of key kinases in the MAPK pathway, such as p38 MAPK and Extracellular signal-Regulated Kinase (ERK). The p38 MAPK signaling pathway is a crucial regulator of cellular and humoral autoimmune responses.[8]
The diagram below illustrates the inhibitory effect of Bakuchiol on these critical inflammatory signaling cascades.
Quantitative Data on Anti-Inflammatory Activity
The anti-inflammatory efficacy of Bakuchiol has been quantified in several studies. The following table summarizes key findings on its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines.
| Inflammatory Mediator | Cell Line | Stimulant | Bakuchiol Concentration | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | 50 µM | >50% | [1] |
| Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | LPS | 50 µM | >50% | [1] |
This compound: An Unexplored Frontier
In stark contrast to Bakuchiol, the scientific literature is largely silent on the anti-inflammatory properties of this compound. While some studies have identified this compound as a constituent of Psoralea corylifolia and investigated its activity against Helicobacter pylori, its role in inflammation remains uncharacterized.[8][9]
Comparative Summary and Future Directions
Due to the lack of available data for this compound, a direct quantitative comparison of its anti-inflammatory activity with Bakuchiol is not possible at this time. The extensive research on Bakuchiol establishes it as a potent anti-inflammatory compound with well-defined mechanisms of action.
The absence of data for this compound represents a significant gap in our understanding of the full therapeutic potential of Psoralea corylifolia. Future research should prioritize the investigation of this compound's anti-inflammatory effects to determine if it shares the beneficial properties of Bakuchiol or possesses unique activities of its own.
Experimental Protocols
For researchers interested in investigating the anti-inflammatory properties of these compounds, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Methodology:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Bakuchiol) for 24 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Methodology:
-
Seed RAW 264.7 macrophages in a 24-well plate and treat with the test compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
The experimental workflow for assessing the anti-inflammatory activity of a compound is depicted in the following diagram.
Measurement of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the levels of specific cytokines like TNF-α, IL-6, and IL-1β in cell culture supernatants.
Methodology:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites with a blocking buffer.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash, then add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
The cytokine concentration is determined from a standard curve.
References
- 1. Corylin protects LPS-induced sepsis and attenuates LPS-induced inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms explaining the efficacy of psoralidin in cancer and osteoporosis, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Pharmacological Activities of Psoralidin: A Comprehensive Review of the Molecular Mechanisms of Action | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Activities of Psoralidin: A Comprehensive Review of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corylin reduces obesity and insulin resistance and promotes adipose tissue browning through SIRT-1 and β3-AR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Psoralea corylifolia L.: a comprehensive review of its botany, traditional uses, phytochemistry, pharmacology, toxicology, quality control and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Psoracorylifol C and Psoralen on Skin Cell Proliferation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Psoracorylifol C and Psoralen, two compounds derived from the plant Psoralea corylifolia, and their effects on skin cell proliferation. While Psoralen's impact is well-documented, particularly in the context of psoriasis treatment, specific data on this compound remains limited. This guide synthesizes the available information and outlines standard experimental protocols for further investigation.
Introduction
Psoralea corylifolia, commonly known as Babchi, has a long history in traditional medicine for treating various skin ailments. Psoralen, a key furocoumarin constituent, is a well-established photosensitizing agent used in PUVA (Psoralen plus Ultraviolet A) therapy to manage psoriasis by inhibiting the rapid proliferation of skin cells. This compound, a meroterpene from the same plant, has also been identified, but its specific effects on skin cell proliferation are less understood, necessitating further research for a direct comparison.
Comparative Overview of Effects on Skin Cell Proliferation
Due to a lack of direct comparative studies, this analysis contrasts the known effects of Psoralen with the general understanding of compounds from Psoralea corylifolia, which would include this compound.
| Feature | Psoralen | This compound (Inferred from related compounds and extracts) |
| Primary Effect on Keratinocytes | Inhibits proliferation, especially upon UVA activation.[1] | Likely possesses anti-proliferative and anti-inflammatory properties. |
| Mechanism of Action | Intercalates into DNA, forming cross-links upon UVA exposure, which blocks DNA replication and induces cell cycle arrest and apoptosis.[1] | The precise mechanism is not well-defined in the available literature. However, extracts from Psoralea corylifolia have been shown to inhibit the mTOR signaling pathway, which is crucial for cell proliferation.[2][3] |
| Clinical Application | A primary component of PUVA therapy for psoriasis.[1] | Not currently used in mainstream clinical applications for skin proliferation disorders. |
| Quantitative Data (HaCaT cells) | Specific IC50 values are variable depending on the study and experimental conditions. | No specific quantitative data on the inhibition of keratinocyte proliferation by this compound was found in the provided search results. |
Experimental Protocols
To facilitate further research and a direct comparison, the following are detailed methodologies for key experiments.
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method to assess the effect of compounds on the proliferation of skin cells, such as the human keratinocyte cell line HaCaT.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Psoralen on HaCaT cell proliferation.
Materials:
-
HaCaT (human keratinocyte) cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound and Psoralen (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plates for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound and Psoralen in culture medium. After 24 hours, replace the medium with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the treated plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Signaling Pathways and Visualizations
Psoralen's Mechanism of Action
Psoralen, when activated by UVA light, primarily targets DNA, leading to an inhibition of proliferation. This process can be visualized as a direct interference with the cell cycle.
Caption: Psoralen's mechanism of inhibiting cell proliferation.
Potential Signaling Pathway for this compound
While the exact pathway for this compound is not detailed, compounds from Psoralea corylifolia have been shown to affect the mTOR pathway, a central regulator of cell growth and proliferation.
Caption: Hypothesized inhibitory pathway of this compound.
Experimental Workflow for Comparative Analysis
A logical workflow for a comparative study would involve a series of in vitro assays.
Caption: Workflow for comparing this compound and Psoralen.
Conclusion
Psoralen is a well-characterized inhibitor of skin cell proliferation with a clear mechanism of action, making it a valuable therapeutic agent for psoriasis. The role of this compound in modulating skin cell proliferation is an area that warrants further investigation. The provided experimental protocols and hypothesized signaling pathways offer a framework for future studies to directly compare these two compounds and potentially uncover new therapeutic avenues for hyperproliferative skin disorders. Researchers are encouraged to conduct direct comparative studies to elucidate the specific effects and mechanisms of this compound.
References
- 1. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the mechanism of PSORI-CM02 in suppressing keratinocyte proliferation through the mTOR/HK2/glycolysis axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the Anticancer Mechanism of Psoracorylifol C: A Comparative Guide Featuring CRISPR-Cas9 Technology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the proposed anticancer mechanism of Psoracorylifol C, a natural compound isolated from Psoralea corylifolia. Drawing upon the well-documented activities of related compounds from the same plant, such as psoralen and isopsoralen, this document outlines a framework for validating the pro-apoptotic and cell cycle inhibitory effects of this compound. We present detailed experimental protocols and comparative data to guide research efforts, incorporating the precision of CRISPR-Cas9 gene-editing for definitive mechanistic validation.
Unveiling the Anticancer Potential of this compound
Compounds derived from Psoralea corylifolia have demonstrated significant anticancer properties. Research indicates that these molecules can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. The primary mechanism of action is believed to be the induction of the intrinsic apoptotic pathway.
A key regulator of this pathway is the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic proteins (like Bcl-2 itself), which prevent cell death, and pro-apoptotic proteins (like Bax), which promote it. The ratio of these proteins is critical in determining a cell's fate. It is hypothesized that this compound, similar to its chemical relatives, disrupts this balance by downregulating the expression of anti-apoptotic proteins like Bcl-2. This shift allows pro-apoptotic proteins to initiate a cascade of events leading to the activation of caspases, the executioner enzymes of apoptosis, ultimately resulting in cancer cell death.
Comparative Anticancer Activity
To contextualize the potential of this compound, it is essential to compare its cytotoxic effects with established anticancer agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values for related compounds from Psoralea corylifolia and a standard chemotherapeutic drug, Doxorubicin, across various cancer cell lines. While specific IC50 values for this compound are not yet widely reported, the data for psoralen and isopsoralen provide a valuable benchmark.
| Compound | Cell Line | IC50 (µg/mL) | Citation |
| Psoralen | KB (Oral Carcinoma) | 88.1 | [1] |
| KBv200 (Multidrug-Resistant Oral Carcinoma) | 86.6 | [1] | |
| K562 (Chronic Myelogenous Leukemia) | 24.4 | [1] | |
| K562/ADM (Multidrug-Resistant Leukemia) | 62.6 | [1] | |
| Isopsoralen | KB (Oral Carcinoma) | 61.9 | [1] |
| KBv200 (Multidrug-Resistant Oral Carcinoma) | 49.4 | [1] | |
| K562 (Chronic Myelogenous Leukemia) | 49.6 | [1] | |
| K562/ADM (Multidrug-Resistant Leukemia) | 72.0 | [1] | |
| Doxorubicin | MCF-7 (Breast Cancer) | ~0.044 (equivalent to 0.076 µM) | [2] |
| P. corylifolia Ethanolic Extract | MCF-7 (Breast Cancer) | 10.1 | [3] |
Validating the Mechanism of Action: A CRISPR-Cas9 Approach
To definitively validate the role of the Bcl-2 pathway in the anticancer activity of this compound, we propose the use of CRISPR-Cas9 gene-editing technology to create a Bcl-2 knockout cancer cell line. By comparing the effects of this compound on wild-type and Bcl-2 knockout cells, researchers can ascertain whether the presence of Bcl-2 is essential for the compound's cytotoxic effects.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound and control compounds for the desired time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
This compound and control compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for Bcl-2 and Cleaved Caspase-3
This technique is used to detect the levels of specific proteins involved in the apoptotic pathway.
Materials:
-
Cell culture dishes
-
This compound and control compounds
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells to extract total protein.
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control to ensure equal protein loading.
CRISPR-Cas9 Mediated Knockout of Bcl-2
This protocol outlines the generation of a stable Bcl-2 knockout cell line.
Materials:
-
Cancer cell line of interest
-
CRISPR-Cas9 plasmid targeting Bcl-2 (containing a selection marker, e.g., puromycin resistance)
-
Transfection reagent (e.g., Lipofectamine)
-
Puromycin
-
Single-cell cloning supplies
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
Sanger sequencing service
-
Western blot reagents (as described above)
Procedure:
-
Transfect the cancer cells with the CRISPR-Cas9 plasmid targeting Bcl-2.
-
After 48 hours, begin selection with puromycin to eliminate non-transfected cells.
-
Perform single-cell cloning to isolate individual cell colonies.
-
Expand the clones and screen for Bcl-2 knockout by extracting genomic DNA, performing PCR, and sequencing the target region to identify mutations.
-
Confirm the absence of Bcl-2 protein expression in knockout clones by Western blot analysis.
Visualizing the Proposed Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action for this compound, leading to apoptosis.
By following this guide, researchers can systematically investigate and validate the anticancer mechanism of this compound, contributing to the development of novel, plant-derived cancer therapies.
References
A Head-to-Head Comparison of Psoracorylifol C and Other Meroterpenoids in Inflammation and Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Psoracorylifol C with other prominent meroterpenoids, Bakuchiol and Corylin. This analysis is supported by available experimental data on their anti-inflammatory and anticancer properties.
Meroterpenoids, a class of natural products with a mixed biosynthetic origin from terpenoid and polyketide pathways, have garnered significant interest in drug discovery due to their diverse and potent biological activities. Among these, compounds isolated from Psoralea corylifolia, a plant with a long history in traditional medicine, have shown particular promise. This guide focuses on this compound and provides a comparative analysis with two other well-studied meroterpenoids from the same source: Bakuchiol and Corylin.
While extensive quantitative data on the anti-inflammatory and anticancer effects of Bakuchiol and Corylin are available, similar data for this compound is currently limited in publicly accessible literature. This guide presents the available quantitative data for Bakuchiol and Corylin and the current qualitative understanding of this compound's activities.
Quantitative Comparison of Biological Activities
The following tables summarize the reported 50% inhibitory concentration (IC50) values for Bakuchiol and Corylin in various anti-inflammatory and anticancer assays. This data provides a quantitative basis for comparing their potency.
Table 1: Anti-inflammatory Activity of Meroterpenoids
| Compound | Assay | Cell Line | IC50 Value |
| Bakuchiol | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Not explicitly defined as an IC50, but 50µM reduced NO production by over 50%[1] |
| Corylin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | ~10 µM |
Table 2: Anticancer Activity of Meroterpenoids
| Compound | Cancer Cell Line | Assay | IC50 Value |
| Bakuchiol | A549 (Lung Carcinoma) | MTT Assay (72h) | 9.58 ± 1.12 µM |
| MCF-7 (Breast Cancer) | MTT Assay (72h) | 9.3 µg/mL (~25.8 µM) | |
| MDA-MB-231 (Breast Cancer) | MTT Assay (72h) | 8.9 µg/mL (~24.7 µM) | |
| SMMC7721 (Hepatocellular Carcinoma) | MTT Assay (48h) | 15.3 µM | |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay (48h) | 21.6 µM | |
| Corylin | OECM1 (Oral Squamous Cell Carcinoma) | Cell Viability Assay | 36.22 µM |
| SAS (Oral Squamous Cell Carcinoma) | Cell Viability Assay | 37.09 µM | |
| MCF-7 (Breast Cancer) | MTT Assay | 10.58 µM | |
| MDA-MB-231 (Breast Cancer) | MTT Assay | 13.59 µM |
This compound: Qualitative Biological Activity Profile
Currently, there is a lack of specific IC50 values for the anti-inflammatory and anticancer activities of this compound in the scientific literature. However, existing research indicates that this compound, as a constituent of Psoralea corylifolia, is expected to possess anti-inflammatory and cytotoxic properties. The extracts of Psoralea corylifolia containing this compound have demonstrated anti-inflammatory and antitumor effects.[2] Further targeted studies are required to quantify the specific potency of this compound in these activities.
Mechanistic Insights into Biological Activities
Anti-inflammatory Mechanisms
Bakuchiol and Corylin exert their anti-inflammatory effects primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
dot
Caption: Simplified NF-κB signaling pathway and points of inhibition by Bakuchiol and Corylin.
Anticancer Mechanisms
The anticancer activity of Bakuchiol and Corylin involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Bakuchiol has been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, which are the executioners of apoptosis.
Corylin has been reported to induce G1 phase cell cycle arrest and apoptosis in cancer cells. It can also modulate the expression of microRNAs involved in cancer progression.
dot
Caption: Intrinsic apoptosis pathway induced by Bakuchiol.
Experimental Protocols
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., Bakuchiol, Corylin) for 1 hour.
-
Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
dot
Caption: A typical workflow for an MTT cell viability assay.
Conclusion
This comparative guide highlights the potent anti-inflammatory and anticancer activities of the meroterpenoids Bakuchiol and Corylin, supported by quantitative IC50 data. Both compounds demonstrate significant potential as therapeutic agents, with well-defined mechanisms of action targeting key signaling pathways in inflammation and cancer.
While this compound is structurally related to these compounds and is a known constituent of the medicinally important plant Psoralea corylifolia, there is a notable absence of specific quantitative data on its anti-inflammatory and anticancer efficacy. This represents a significant knowledge gap and underscores the need for further research to fully elucidate the therapeutic potential of this compound. Future studies should focus on determining the IC50 values of this compound in various inflammation and cancer models to enable a direct and comprehensive comparison with other promising meroterpenoids. Such data will be crucial for advancing the development of this class of natural products for clinical applications.
References
A Comparative Guide to Analytical Methods for the Quantification of Psoracorylifol C and Related Flavonoids from Psoralea corylifolia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of key bioactive flavonoids found in Psoralea corylifolia, with a focus on providing a framework for the analysis of Psoracorylifol C. While a specific, validated analytical method solely for this compound is not extensively documented in publicly available literature, this guide leverages established methods for the simultaneous quantification of other major flavonoids from the same plant. These methods, primarily High-Performance Liquid Chromatography (HPLC), offer a robust starting point for the development and validation of a quantitative assay for this compound.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes typical performance characteristics of a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of flavonoids from Psoralea corylifolia. These parameters are indicative of what can be expected when developing a method for this compound.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | ≥0.999 | ≥0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/mL | 0.5 - 5.0 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 15% |
| Specificity | Good, based on retention time and UV spectra | Excellent, based on mass-to-charge ratio |
Note: The values presented are representative and may vary depending on the specific flavonoid, instrumentation, and laboratory conditions. A dedicated validation study would be required to establish these parameters for this compound.
Experimental Protocols: A Representative HPLC-UV Method
This section details a general experimental protocol for the quantification of flavonoids in Psoralea corylifolia extract, which can be adapted for this compound.
1. Sample Preparation:
-
Extraction: Weigh 1.0 g of powdered Psoralea corylifolia seeds and extract with 20 mL of 70% ethanol using ultrasonication for 30 minutes. Centrifuge the extract at 10,000 rpm for 10 minutes. Collect the supernatant and filter through a 0.45 µm syringe filter prior to HPLC analysis.[1]
-
Standard Solution Preparation: Prepare a stock solution of the reference standard (e.g., psoralen, bavachin, or, if available, this compound) in methanol at a concentration of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-10 min: 10-30% B
-
10-40 min: 30-60% B
-
40-50 min: 60-90% B
-
50-55 min: 90-10% B
-
55-60 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Method Validation:
The adapted method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Signaling Pathway and Mechanism of Action
Flavonoids from Psoralea corylifolia, including likely this compound, are known to exhibit anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the cellular response to inflammatory stimuli, leading to the production of pro-inflammatory mediators.
Experimental Workflow for Analytical Method Development
Caption: A typical workflow for the development and validation of an analytical method for this compound.
Inhibition of Inflammatory Signaling Pathways by Psoralea corylifolia Flavonoids
Caption: Putative inhibition of NF-κB and MAPK signaling pathways by this compound and other flavonoids.
References
Psoracorylifol C in Combination Therapy: A Comparative Guide to Potential Synergistic Anticancer Effects
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific studies on the synergistic anticancer effects of Psoracorylifol C in combination with other chemotherapeutic agents are not available in the published scientific literature. This guide, therefore, provides a comparative analysis based on the known anticancer mechanisms of extracts and other isolated compounds from Psoralea corylifolia, the plant source of this compound, and common chemotherapeutic drugs. The potential for synergistic effects with this compound is hypothesized based on these established mechanisms.
Executive Summary
This compound, a natural compound isolated from the plant Psoralea corylifolia, is one of many bioactive molecules within this plant that have demonstrated anticancer properties. While direct evidence for its efficacy in combination therapy is pending, the known mechanisms of action of related compounds from the same plant—such as apoptosis induction and cell cycle arrest—suggest a strong potential for synergistic interactions with conventional chemotherapeutic agents. This guide compares the mechanistic profiles of key anticancer drugs with those of compounds from Psoralea corylifolia to highlight promising areas for future research and drug development.
Mechanistic Comparison of Anticancer Agents
A successful combination therapy often involves targeting different but complementary cellular pathways to enhance cancer cell killing and overcome resistance. Below is a comparison of the primary anticancer mechanisms of standard chemotherapeutics and bioactive compounds derived from Psoralea corylifolia.
Table 1: Comparison of Anticancer Mechanisms
| Agent/Compound Class | Primary Mechanism of Action | Key Molecular Targets/Pathways |
| Compounds from Psoralea corylifolia (e.g., Psoralen, Corylin) | Induction of apoptosis, cell cycle arrest. | Apoptosis: Mitochondrial pathway (Bax upregulation, Bcl-2 downregulation, cytochrome c release, caspase-9/-7 activation).[1][2][3] Cell Cycle: Arrest at G0/G1 or G2/M phases.[4] Other: Modulation of miR-34c/LINC00963 axis (Corylin).[5] |
| Cisplatin | DNA damage leading to apoptosis.[6][7][8] | Cross-links purine bases in DNA, activating DNA damage response pathways (e.g., p53, MAPK).[6][9][10][11] |
| Doxorubicin | DNA intercalation, topoisomerase II inhibition, and generation of reactive oxygen species (ROS).[12][13][14] | Induces DNA strand breaks and oxidative stress, leading to apoptosis via p53, NF-κB, and other signaling pathways.[12][15][16][17][18] |
| Paclitaxel | Microtubule stabilization, leading to mitotic arrest and apoptosis.[19][20][21][22] | Arrests cells in the G2/M phase of the cell cycle; modulates PI3K/AKT and MAPK signaling pathways.[23][24][25][26] |
Potential for Synergistic Combinations with this compound
Based on the mechanisms outlined above, this compound, assuming it shares similar properties with other compounds from Psoralea corylifolia, could potentially create synergistic effects with the following agents:
-
With Cisplatin: this compound could enhance cisplatin-induced apoptosis. While cisplatin acts directly on DNA, this compound might lower the threshold for apoptosis by modulating pro- and anti-apoptotic proteins of the Bcl-2 family.
-
With Doxorubicin: A combination could attack cancer cells on multiple fronts. Doxorubicin's induction of DNA damage and ROS could be complemented by this compound's potential to induce cell cycle arrest, preventing damaged cells from repairing and proliferating.
-
With Paclitaxel: This combination could be particularly effective. Paclitaxel arrests cells in the G2/M phase, and if this compound also induces cell cycle arrest or promotes apoptosis through the mitochondrial pathway, the combined effect could lead to a more robust elimination of cancer cells.
Signaling Pathways in Anticancer Therapy
The following diagrams illustrate the key signaling pathways involved in the action of the compared anticancer agents.
Experimental Protocols
To empirically validate the hypothesized synergistic effects of this compound, a series of in vitro experiments are necessary. The following are detailed protocols for key assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound, the chemotherapeutic agent of choice, and the combination of both. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the treated cells for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the compounds as described for the MTT assay for 24-48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells, and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to investigate the modulation of signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with the compounds of interest, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p53, p-Akt, p-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion and Future Directions
While direct experimental data on this compound in combination cancer therapy is currently lacking, a review of the anticancer mechanisms of related compounds from Psoralea corylifolia provides a strong rationale for investigating its synergistic potential with conventional chemotherapeutics. The convergence of apoptosis induction, cell cycle arrest, and modulation of key signaling pathways suggests that this compound could be a valuable component of future combination regimens. Further preclinical studies are warranted to validate these hypotheses and to elucidate the specific molecular targets of this compound. Such research could pave the way for the development of more effective and less toxic cancer therapies.
References
- 1. Mechanism of cytotoxicity by Psoralea corylifolia extract in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. Anti-tumor effect and hepatotoxicity mechanisms of psoralen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer activity of Psoralea fructus through the downregulation of cyclin D1 and CDK4 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corylin suppresses metastasis of breast cancer cells by modulating miR-34c/LINC00963 target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
- 9. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational modeling of apoptotic signaling pathways induced by cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. remedypublications.com [remedypublications.com]
- 16. ClinPGx [clinpgx.org]
- 17. researchgate.net [researchgate.net]
- 18. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. molbiolcell.org [molbiolcell.org]
- 20. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 21. go.drugbank.com [go.drugbank.com]
- 22. Paclitaxel (Taxol): a novel anticancer chemotherapeutic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. Paclitaxel promotes mTOR signaling‐mediated apoptosis in esophageal cancer cells by targeting MUC20 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 26. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Docking Analysis of Psoracorylifol C and Related Phytochemicals Against Therapeutic Enzyme Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in-silico molecular docking studies of Psoracorylifol C and other bioactive compounds isolated from Psoralea corylifolia. The analysis focuses on their interaction with key enzymatic targets and compares their binding affinities with known inhibitors. This document is intended to serve as a resource for researchers in drug discovery and development, offering insights into the therapeutic potential of these natural products.
Anti-Inflammatory and Anti-Psoriatic Targets
Molecular docking studies have explored the potential of phytochemicals from Psoralea corylifolia to treat inflammatory conditions like psoriasis by targeting key enzymes in the inflammatory cascade.
Phosphodiesterase 4B (PDE4B)
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory process, and its inhibition is a validated strategy for treating inflammatory diseases.[1] Studies have shown that phytoconstituents from Psoralea corylifolia can effectively bind to PDE4B, suggesting a mechanism for their anti-inflammatory effects.[2]
A comparative docking study evaluated the binding of several compounds from Psoralea corylifolia against PDE4B, using the approved drug Apremilast as a reference inhibitor.[1][2] The results indicated that neobavaisoflavone, bavachinin, and bavachalcone exhibited superior docking scores, Glide energy, and binding free energy compared to Apremilast, suggesting stronger binding to the enzyme's active site.[1][2]
Table 1: Comparative Docking Scores against PDE4B
| Compound | Docking Score | Glide Energy (kcal/mol) | Binding Free Energy (kcal/mol) |
| Neobavaisoflavone | Higher than Apremilast | Higher than Apremilast | Higher than Apremilast |
| Bavachinin | Higher than Apremilast | Higher than Apremilast | Higher than Apremilast |
| Bavachalcone | Higher than Apremilast | Higher than Apremilast | Higher than Apremilast |
| Apremilast (Reference) | Baseline | Baseline | Baseline |
Note: Specific numerical values were not consistently provided in the search results, but the relative performance was indicated.[1][2]
The strong interactions of these phytoconstituents with the amino acid residues of PDE4B suggest their potential to block the active site of the enzyme.[1]
Signaling Pathway of PDE4B Inhibition
Caption: PDE4B inhibition by this compound enhances cAMP levels, promoting anti-inflammatory pathways.
Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX)
Phytoconstituents from Psoralea corylifolia have also been investigated for their interaction with other key inflammatory enzymes like COX-2 and 5-LOX.[2] Molecular docking studies have confirmed the potential of compounds like Guaianolide to bind to the COX-2 enzyme, supporting their use in treating inflammatory diseases.[2]
Metabolic Enzyme Inhibition
Pancreatic Lipase
In the context of metabolic disorders, pancreatic lipase is a key enzyme for the digestion and absorption of dietary fats. Inhibition of this enzyme is a therapeutic strategy for obesity and dyslipidemia. A molecular docking study compared the binding of several phytochemicals from Psoralea corylifolia with the pancreatic lipase enzyme (PDB ID: 1LPB), using Orlistat as a standard inhibitor.[3]
Psoralenol demonstrated the lowest binding energy, indicating a high binding affinity for the enzyme. Several other compounds, including Psoralen, Bakuchicin, bakuchiol, Isopsoralenoside, and bavachromene, were found to interact with the active catalytic triad of the enzyme.[3]
Table 2: Binding Energies of Psoralea corylifolia Constituents with Pancreatic Lipase (1LPB)
| Compound | Binding Energy (kcal/mol) |
| Psoralenol | -10.6 |
| Orlistat (Reference) | Not specified, but shown to form hydrogen bonds with the active site |
| Psoralidin | Interacts with His151 and Ala178 |
| Psoralen | Interacts with His151 |
| Bakuchicin | Interacts with His151 |
| Bakuchiol | Interacts with His151 |
| Isopsoralenoside | Interacts with His151 |
| Bavachromene | Interacts with His151 |
Cytochrome P450 3A4 (CYP3A4)
A molecular docking simulation was performed to investigate the interaction of psoralen, isopsoralen, and their metabolites with human CYP3A4, an important enzyme in drug metabolism.[4] The study provided insights into the binding modes of these compounds within the active cavity of the enzyme.[4]
Table 3: Docking Energies with CYP3A4
| Compound | -Cdocker Energy (kcal/mol) |
| Psoralen | 19.4697 |
| Isopsoralen | 18.5824 |
| Psoralen γ-ketoenal intermediate | 21.4426 |
| Isopsoralen γ-ketoenal intermediate | 19.635 |
| Psoralen furanoepoxide intermediate | -21.3421 |
| Isopsoralen furanoepoxide intermediate | -23.4627 |
Antibacterial Targets
The antibacterial potential of phytochemicals from Psoralea corylifolia against Methicillin-Resistant Staphylococcus aureus (MRSA) has been explored through molecular docking.[5]
S. aureus Receptor (PDB ID: 1TSJ)
In one study, (+)-Bakuchiol, identified as a key compound in the ethanol extract of Psoralea corylifolia seeds, was docked against the S. aureus receptor 1TSJ.[5] The study reported a binding affinity of -5.8 kcal/mol, highlighting the potential of this compound as an antibacterial agent against MRSA.[5]
Experimental Protocols
The cited studies utilized established molecular docking protocols to predict the binding affinities and interactions between the phytochemicals and their target enzymes. While detailed, step-by-step protocols for each study are not available in the provided search results, a general workflow can be outlined.
General Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Key Steps in the Protocol:
-
Protein and Ligand Preparation: The three-dimensional structures of the target enzymes were obtained from the Protein Data Bank (PDB). The structures of this compound and other phytochemicals were prepared using chemical drawing software and optimized for their geometry.
-
Molecular Docking Software: Studies commonly employ software such as AutoDock Vina for docking simulations.[5]
-
Active Site Prediction: The binding sites on the target enzymes were identified, often based on the co-crystallized ligand in the PDB structure or through prediction servers.
-
Docking and Scoring: The ligands were docked into the active site of the protein. The docking software calculates the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol), and generates various binding poses.
-
Interaction Analysis: The best-ranked poses were analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme.
Conclusion
The comparative docking studies summarized in this guide highlight the significant potential of this compound and other constituents of Psoralea corylifolia as modulators of various enzymatic targets. In several cases, these natural compounds have shown comparable or even superior binding affinities to known enzyme inhibitors. These in-silico findings provide a strong basis for further experimental validation and lead optimization in the development of novel therapeutics for inflammatory diseases, metabolic disorders, and bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. academicstrive.com [academicstrive.com]
- 3. researchgate.net [researchgate.net]
- 4. Coordination Mechanism and Bio-Evidence: Reactive γ-Ketoenal Intermediated Hepatotoxicity of Psoralen and Isopsoralen Based on Computer Approach and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijisrt.com [ijisrt.com]
In Vivo Validation of Therapeutic Targets for Psoralea corylifolia Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validated therapeutic targets of compounds derived from Psoralea corylifolia, with a focus on their potential applications in osteoporosis and inflammatory diseases. While direct in vivo validation studies for Psoracorylifol C are limited in the current scientific literature, extensive research on other structurally related compounds from the same plant, such as Corylifol A and Neobavaisoflavone, offers valuable insights into the potential mechanisms and therapeutic targets. This guide will objectively compare the in vivo performance of these alternative compounds and provide supporting experimental data.
Comparative Analysis of In Vivo Efficacy
The primary therapeutic areas where compounds from Psoralea corylifolia have been validated in vivo are osteoporosis and inflammation. The following tables summarize the quantitative data from key preclinical studies, comparing the effects of different compounds to standard treatments where available.
Osteoporosis Models
Key Therapeutic Target: Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway.
Compounds from Psoralea corylifolia have demonstrated significant efficacy in animal models of postmenopausal osteoporosis, primarily the ovariectomized (OVX) rodent model. Their mechanism of action is largely attributed to the inhibition of osteoclastogenesis, the process of bone resorption.
| Compound/Treatment | Animal Model | Dosage | Key In Vivo Outcomes | Therapeutic Targets Validated |
| Neobavaisoflavone | Ovariectomized (OVX) Mice | Not Specified | Inhibited osteoclastogenesis, promoted osteogenesis, and ameliorated bone loss. | Disrupts RANK interaction with TRAF6 and c-Src; Inhibits NF-κB, MAPKs, and Akt signaling.[1] |
| Corylifol A | Ovariectomized (OVX) Mice | Not Specified | Prevented estrogen-deficiency-induced bone loss and suppressed osteoclastogenesis. | Inhibition of intracellular reactive oxygen species (ROS) levels; Attenuation of the MAPK/ERK pathway.[2] |
| Bakuchiol & Bavachin | Ovariectomized (OVX) Rats | Not Specified | Prevented estrogen deficiency-induced bone loss without uterotrophic activity. | Upregulation of the Wnt signaling pathway in osteoblasts. |
| Psoralea corylifolia Extract | Ovariectomized (OVX) Rats | 25 mg or 50 mg/kg/day | Increased serum calcium, decreased urinary calcium excretion, suppressed serum osteocalcin, and increased bone mineral density. | General positive effects on bone metabolism.[3] |
| Bisphosphonates (Alendronate) | Adjuvant-induced Osteoporosis Mice | 40 μg/kg | Significant improvements in bone density, arthritis, and pain threshold. | Inhibition of osteoclast-mediated bone resorption.[4] |
Psoriasis Models
Key Therapeutic Target: Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
While direct in vivo studies of Psoralea corylifolia compounds in psoriasis models are less common, their known anti-inflammatory effects via NF-κB and MAPK inhibition suggest potential therapeutic value. The imiquimod (IMQ)-induced psoriasis mouse model is a standard for evaluating anti-psoriatic agents.
| Compound/Treatment | Animal Model | Key In Vivo Outcomes | Therapeutic Targets Validated |
| Methotrexate (Standard of Care) | Imiquimod-induced Psoriasis Mice | Various | Reduced psoriatic-like inflammation, ear thickness, and inflammatory cytokine levels. |
| Paeonol | Imiquimod-induced Psoriasis Mice | 25, 50, 100 mg/kg | Decreased keratinocyte proliferation, reduced infiltration of CD3+ and CD11c+ cells, and reduced MyD88 and TLR8 proteins. |
| Secoemestrin C | Imiquimod-induced Psoriasis Mice | Not Specified | Improved psoriatic dermatitis, reduced skin scaling, and inhibited secretion of inflammatory factors. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental designs, the following diagrams were generated using Graphviz.
Caption: RANKL signaling pathway in osteoclasts and points of inhibition by Psoralea corylifolia compounds.
Caption: General experimental workflow for in vivo validation of anti-osteoporotic compounds.
Detailed Experimental Protocols
The following are representative protocols for the key in vivo experiments cited in this guide.
Ovariectomized (OVX) Rodent Model for Osteoporosis
-
Animal Model: Female Sprague-Dawley rats or C57BL/6 mice (8-12 weeks old) are used.
-
Surgical Procedure: Animals are anesthetized, and a dorsal midline incision is made. The ovaries are located and either removed (OVX group) or left intact (Sham group).
-
Treatment: Post-surgery, animals are randomly assigned to treatment groups (e.g., vehicle control, Psoralea compound at different doses, positive control like 17β-estradiol). Treatment is typically administered daily via oral gavage for a period of 8-12 weeks.
-
Analysis:
-
Bone Mineral Density (BMD): Femurs and tibias are collected, and BMD is measured using micro-computed tomography (μCT).
-
Serum Biomarkers: Blood samples are collected to measure levels of bone turnover markers such as osteocalcin, alkaline phosphatase (ALP), and tartrate-resistant acid phosphatase (TRAP).
-
Histology: Tibias are decalcified, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and TRAP staining for osteoclast visualization.
-
Western Blot: Protein is extracted from bone tissue or cultured osteoclasts to analyze the expression levels of key signaling proteins (e.g., RANK, TRAF6, p-NF-κB, p-ERK).
-
Imiquimod (IMQ)-Induced Psoriasis Mouse Model
-
Animal Model: BALB/c or C57BL/6 mice (8-10 weeks old) are used.
-
Induction of Psoriasis: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and right ear of the mice for 6-8 consecutive days.
-
Treatment: Test compounds (e.g., topical formulation of a Psoralea compound) or standard treatments (e.g., methotrexate) are applied topically or administered systemically, typically starting from the first day of IMQ application.
-
Analysis:
-
Psoriasis Area and Severity Index (PASI): Erythema, scaling, and thickness of the back skin and ear are scored daily.
-
Histology: Skin biopsies are taken, fixed in formalin, embedded in paraffin, and stained with H&E to assess epidermal thickness (acanthosis), and infiltration of inflammatory cells.
-
Immunohistochemistry: Skin sections are stained for markers of immune cell infiltration (e.g., CD3 for T-cells, F4/80 for macrophages) and proliferation (e.g., Ki67).
-
Cytokine Analysis: Skin tissue is homogenized, and the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) are measured by ELISA or qPCR.
-
Western Blot: Protein extracts from skin tissue are used to determine the activation of signaling pathways like NF-κB and MAPKs.
-
Conclusion
While direct in vivo validation of this compound's therapeutic targets remains an area for future research, the existing evidence for related compounds from Psoralea corylifolia, such as Corylifol A and Neobavaisoflavone, is promising. These compounds have demonstrated significant efficacy in preclinical models of osteoporosis and show potential for treating inflammatory conditions like psoriasis. The primary mechanisms of action involve the modulation of key signaling pathways, including RANKL, NF-κB, and MAPKs. This comparative guide provides a foundation for researchers to build upon, highlighting the therapeutic potential of this class of natural products and underscoring the need for further investigation into the specific in vivo activities of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Neobavaisoflavone inhibits allergic inflammatory responses by suppressing mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psoralea corylifolia extract ameliorates experimental osteoporosis in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Neuroprotective Landscape of Psoracorylifol C and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the neuroprotective efficacy of natural compounds and their synthetic derivatives is paramount. This guide provides a comparative analysis of the neuroprotective effects of Psoracorylifol C, a notable constituent of Psoralea corylifolia, and its synthetic analogues. Due to a lack of direct comparative studies on this compound and its specific synthetic analogues in the current literature, this guide leverages data from closely related compounds, primarily bakuchiol and its derivatives, to draw insightful parallels and guide future research.
Comparative Analysis of Neuroprotective and Anti-Neuroinflammatory Effects
While direct quantitative data for the neuroprotective effects of this compound is limited in the reviewed literature, studies on bakuchiol, a structurally similar meroterpene from Psoralea corylifolia, and other constituents provide a strong basis for comparison. The following tables summarize the neuroprotective and anti-neuroinflammatory activities of various compounds isolated from Psoralea corylifolia, as well as synthetic bakuchiol derivatives.
Table 1: Neuroprotective Effects of Psoralea corylifolia Constituents against Hydrogen Peroxide-Induced Cell Death in HT22 Hippocampal Cells [1][2]
| Compound | Concentration | Cell Viability (% of Control) |
| Bakuchiol | 12.5 µM | ~80% |
| 25 µM | ~90% | |
| Neobavaisoflavone | 25 µM | ~80% |
| 50 µM | ~85% | |
| Isobavachalcone | 25 µM | ~70% |
| 50 µM | ~75% | |
| Psoralidin | 25 µM | ~65% |
| 50 µM | ~70% | |
| Bavachinin | 25 µM | ~60% |
| 50 µM | ~65% | |
| Angelicin | 25 µM | ~55% |
| Psoralen | 25 µM | ~50% |
Data is estimated from graphical representations in the source literature and presented to show relative efficacy.
Table 2: Anti-Neuroinflammatory Effects of Psoralea corylifolia Constituents on LPS-Induced Nitric Oxide (NO) Production in BV-2 Microglia [1]
| Compound | Concentration for Significant Inhibition |
| Bakuchiol | 12.5 µM, 25 µM, 50 µM |
| Angelicin | 25 µM, 50 µM |
| Isobavachalcone | 25 µM, 50 µM |
| Psoralidin | 50 µM |
| Neobavaisoflavone | 50 µM |
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Synthetic Bakuchiol Derivatives [3]
| Compound | IC50 (µM) |
| 3g | 32.07 ± 2.00 |
| 3n | 34.78 ± 0.34 |
Compounds 3g and 3n are novel synthetic derivatives of bakuchiol.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the key experiments cited in the comparative data.
Neuroprotective Effect Assay in HT22 Hippocampal Cells[1][2]
-
Cell Culture: HT22 mouse hippocampal cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of the test compounds (e.g., this compound, bakuchiol, or synthetic analogues) for a specified duration (e.g., 2 hours).
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the wells to a final concentration of 250 µM to induce oxidative stress and neuronal cell death. Control wells receive no H₂O₂.
-
Incubation: The cells are incubated for a further 6 hours.
-
Cell Viability Assessment: Cell viability is determined using the Cell Counting Kit-8 (CCK-8) assay. The absorbance is measured at 450 nm using a microplate reader. The results are expressed as a percentage of the viability of the untreated control cells.
Anti-Neuroinflammatory Effect Assay in BV-2 Microglia[1]
-
Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with the test compounds for 2 hours.
-
Induction of Inflammation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to stimulate an inflammatory response.
-
Incubation: The cells are incubated for an additional 22 hours.
-
Nitric Oxide (NO) Measurement: The production of nitric oxide, a key inflammatory mediator, is quantified by measuring the amount of nitrite in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.
Acetylcholinesterase (AChE) Inhibition Assay[3]
-
Principle: The assay is performed using Ellman's method, which measures the activity of acetylcholinesterase.
-
Procedure: The reaction mixture contains the enzyme (AChE), the substrate (acetylthiocholine iodide), and DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)). The test compounds are added at various concentrations.
-
Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The rate of color formation is measured spectrophotometrically at 412 nm.
-
Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and its analogues are believed to be mediated through multiple signaling pathways, primarily combating oxidative stress and neuroinflammation. Based on studies of bakuchiol and other related neuroprotective compounds, a putative signaling pathway is proposed.
Caption: Putative neuroprotective signaling pathways of this compound and its analogues.
Caption: Workflow for assessing the neuroprotective effects of test compounds.
Conclusion and Future Directions
The available evidence strongly suggests that constituents of Psoralea corylifolia, particularly bakuchiol, possess significant neuroprotective and anti-neuroinflammatory properties. Synthetic derivatives of bakuchiol have also shown promise as multi-target agents for neurodegenerative diseases like Alzheimer's. While direct comparative data for this compound is forthcoming, the data on these related compounds provides a valuable framework for its potential efficacy.
Future research should focus on:
-
Direct, head-to-head comparative studies of this compound and a library of its synthetic analogues to establish clear structure-activity relationships for neuroprotection.
-
Elucidation of the specific molecular targets and signaling pathways modulated by this compound in neuronal cells.
-
In vivo studies in animal models of neurodegenerative diseases to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of these compounds.
This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this compound and its derivatives in the challenging field of neurodegenerative disease drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of bakuchiol derivatives as multi-target agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Psoracorylifol C's antibacterial spectrum against drug-resistant bacteria
A Comparative Analysis of the Antibacterial Spectrum of Psoracorylifol C Against Clinically Relevant Drug-Resistant Pathogens
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This compound, a flavonoid isolated from the seeds of Psoralea corylifolia, has emerged as a promising candidate. This guide provides a comparative analysis of the antibacterial spectrum of this compound against key drug-resistant bacteria, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Antibacterial Activity
The in vitro antibacterial efficacy of this compound and its related compound Bakuchiol, also from Psoralea corylifolia, was evaluated against a panel of drug-resistant bacteria and compared with standard-of-care antibiotics. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.
| Compound/Antibiotic | Methicillin-Resistant Staphylococcus aureus (MRSA) | Vancomycin-Resistant Enterococcus (VRE) | Carbapenem-Resistant Enterobacteriaceae (CRE) |
| MRSA OM481 [1] | MRSA OM584 [1] | E. faecalis , E. faecium | |
| This compound | 16 µg/mL | 16 µg/mL | No data available |
| Bakuchiol * | No data available | No data available | 1-4 µg/mL[2] |
| Vancomycin | 1-2 µg/mL | 1-2 µg/mL | Resistant |
| Linezolid | 1-4 µg/mL | 2-4 µg/mL | Resistant |
| Daptomycin | 0.5-2 µg/mL | 2-4 µg/mL | Resistant |
| Colistin | Resistant | Resistant | ≤0.5-4 µg/mL |
*Note: Bakuchiol is another major bioactive compound isolated from Psoralea corylifolia and is structurally related to this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound is determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum:
- Bacterial strains are cultured on appropriate agar plates for 18-24 hours.
- Several colonies are suspended in sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- The suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.
2. Preparation of Antimicrobial Agent Dilutions:
- This compound and comparator antibiotics are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
- Serial two-fold dilutions are prepared in CAMHB in 96-well microtiter plates.
3. Inoculation and Incubation:
- An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.
- The plates are incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Visualizing the Experimental Workflow and Mechanism of Action
To elucidate the process of evaluating the antibacterial spectrum and the proposed mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Proposed mechanism of this compound via bacterial membrane disruption.
Discussion and Future Directions
The available data indicates that this compound exhibits significant antibacterial activity against the Gram-positive, multidrug-resistant pathogen, MRSA.[1] Its efficacy is comparable to some established antibiotics, highlighting its potential as a novel therapeutic lead. Furthermore, the activity of the related compound bakuchiol against Enterococcus species suggests that compounds from Psoralea corylifolia may have a broader spectrum of activity against Gram-positive bacteria.[2]
The proposed mechanism of action, involving the disruption of the bacterial cell membrane, is a desirable trait for a new antibiotic.[3] This mechanism can lead to rapid bactericidal activity and may be less prone to the development of resistance compared to antibiotics that target specific metabolic pathways.
However, the current data on the antibacterial spectrum of this compound is limited. Further studies are crucial to evaluate its efficacy against a wider range of drug-resistant bacteria, particularly Gram-negative pathogens such as VRE and CRE. Investigating the potential for synergistic effects with existing antibiotics could also open new avenues for combination therapies, potentially lowering the required therapeutic doses and mitigating the development of resistance. In-depth studies into the precise molecular interactions with the bacterial membrane will further aid in the rational design of more potent derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of Antimicrobial Ingredients in Psoralea corylifolia L. Seed and Related Mechanism against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Psoracorylifol C: A Guide for Laboratory Professionals
I. Understanding the Compound: Psoracorylifol C
This compound is a natural compound isolated from the plant Psoralea corylifolia.[1] This plant has been used in traditional medicine and contains various bioactive compounds.[1][2][3] Due to the lack of specific safety and disposal information for this compound, it should be handled with caution as a potentially hazardous substance.
II. Core Principles of Chemical Waste Disposal
The overarching principle for the disposal of any laboratory chemical is to prevent harm to human health and the environment.[4] This involves proper segregation, containment, labeling, and transfer of waste to a designated hazardous waste management facility. Under no circumstances should chemical waste be disposed of down the drain or in regular trash without proper deactivation and institutional approval.[5][6]
III. Procedural Steps for this compound Disposal
The following steps provide a clear workflow for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: In the absence of specific data, this compound should be treated as a hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.[7] Keep it separate from strong acids, bases, and oxidizing agents.[5]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other contaminated materials in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Avoid mixing with incompatible solvents.
-
Step 2: Proper Waste Containment
-
Container Selection: Use chemically resistant containers that are in good condition and have a secure, tight-fitting lid. For liquid waste, plastic containers are often preferred to avoid breakage.[8]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date accumulation started.[7][8]
-
Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.[5][6] This prevents the release of vapors and potential spills.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[7]
-
Storage Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste that can be stored in an SAA (e.g., typically no more than 55 gallons of hazardous waste).[7]
Step 4: Arranging for Waste Pickup
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowed time (often six months to a year), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[4][6]
-
Follow Institutional Procedures: Adhere to all specific procedures outlined by your institution for hazardous waste pickup requests.
IV. Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before being discarded as regular trash.
-
Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., the solvent in which the this compound was dissolved, or a common laboratory solvent like ethanol or acetone) three times.[8]
-
Collect Rinsate: The first rinsate should be collected and disposed of as hazardous liquid waste.[8] Subsequent rinses may be permissible for drain disposal depending on institutional guidelines, but it is best practice to collect all rinsates as hazardous waste.
-
Deface Label: After triple rinsing and air-drying, deface or remove the original chemical label before disposing of the container in the regular trash.[6]
V. Spill and Emergency Procedures
In the event of a spill of this compound:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Consult SDS (if available): If a Safety Data Sheet (SDS) for a similar compound like Psoralen is available, consult it for spill cleanup procedures.[9][10][11][12]
-
Use Spill Kit: For small spills, use a chemical spill kit to absorb the material. Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Collect and Dispose: Collect the absorbed material and place it in a sealed container labeled as hazardous waste.
-
Report the Spill: Report the spill to your laboratory supervisor and EHS department.
VI. Quantitative Data Summary
While no specific quantitative data for this compound disposal exists, general guidelines for laboratory chemical waste provide some quantitative parameters.
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of hazardous waste | [7] |
| SAA Time Limit for Partially Filled Containers | Up to one (1) year | [5] |
| Time to Remove Full Containers from SAA | Within three (3) days | [5] |
| pH for Aqueous Waste Drain Disposal (if permitted) | Between 5.0 and 12.5 | [5] |
VII. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed requirements.
References
- 1. Psoralea corylifolia L.: a comprehensive review of its botany, traditional uses, phytochemistry, pharmacology, toxicology, quality control and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 9. fishersci.com [fishersci.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. tcichemicals.com [tcichemicals.com]
Essential Safety and Operational Guide for Handling Psoracorylifol C
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals engaged in handling Psoracorylifol C. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for handling similar chemical compounds and should be implemented to ensure laboratory safety.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately in the designated hazardous waste container.[1][2] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. A face shield should be used in situations where splashing is a significant risk.[1][3] |
| Respiratory Protection | Dust respirator or use of a fume hood | A NIOSH-approved respirator is necessary if there is a potential for generating dust or aerosols and work cannot be conducted in a fume hood.[1] |
| Body Protection | Laboratory coat or chemical-resistant apron | A fully buttoned lab coat should be worn to protect skin and clothing. For larger quantities or significant splash risk, a chemical-resistant apron over the lab coat is advised.[1][4] |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet. Protective boots may be required in situations with a risk of large spills.[1] |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is crucial for minimizing risk during the handling and storage of this compound.
Engineering Controls:
-
Ventilation: All work with this compound, especially when handling the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[5]
Safe Handling Practices:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all work surfaces.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep the container tightly closed when not in use.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, bench paper, and empty containers, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[6]
Disposal Procedure:
-
Collection: Collect all hazardous waste in appropriate, leak-proof containers.
-
Labeling: Label waste containers with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard(s) (e.g., "Irritant").
-
Storage of Waste: Store hazardous waste in a designated, secure area away from general laboratory traffic until it can be collected by environmental health and safety personnel.
-
Arrangement for Disposal: Follow your institution's specific procedures for the disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[6]
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
